4-Methylquinoline-2-carbonitrile
Description
Properties
IUPAC Name |
4-methylquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZSCKRIEGYCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344549 | |
| Record name | 4-Methylquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10590-69-9 | |
| Record name | 4-Methylquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylquinoline-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylquinoline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 4-Methylquinoline-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a robust synthetic pathway and provides expected analytical data based on established spectroscopic principles, addressing the current scarcity of published experimental data for this specific molecule.
Compound Profile
This compound is a derivative of quinoline, featuring a methyl group at the C4 position and a nitrile group at the C2 position. The introduction of the electron-withdrawing nitrile group at a key position on the quinoline scaffold can significantly alter its electronic properties, reactivity, and biological activity, making it a valuable intermediate for the synthesis of novel molecular entities.
| Property | Data | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₈N₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Exact Mass | 168.068748 g/mol | [1] |
| CAS Number | 10590-69-9 | |
| Predicted XlogP | 2.6 |
Synthesis Pathway
Due to the limited specific literature for the direct synthesis of this compound, a reliable multi-step synthetic route is proposed. This pathway proceeds via the well-established chemistry of quinoline N-oxides, followed by chlorination and a subsequent nucleophilic cyanation reaction.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 4-Methylquinoline N-oxide (Step 1)
This procedure is adapted from established methods for the N-oxidation of quinoline derivatives.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylquinoline (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Reagent Addition: Warm the solution to 60-70°C. Add 30% hydrogen peroxide (1.5-2.0 eq) dropwise to the stirred solution, maintaining the temperature.
-
Reaction: After the addition is complete, continue stirring at 70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with dichloromethane or chloroform (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
-
Purification: The crude 4-methylquinoline N-oxide can be purified by recrystallization from a suitable solvent system (e.g., acetone or ethanol/water).
Protocol 2: Synthesis of 2-Chloro-4-methylquinoline (Step 2)
This protocol for chlorination is based on standard procedures for converting quinoline N-oxides to 2-chloroquinolines.[2][3]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, reflux condenser, and thermometer, place 4-methylquinoline N-oxide (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 110°C) for 2-3 hours. The reaction should become a clear solution. Monitor by TLC.
-
Workup: After cooling to room temperature, very carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring in a fume hood. This step is highly exothermic and releases HCl gas.
-
Isolation: Neutralize the acidic aqueous mixture with a base such as sodium carbonate or ammonium hydroxide until basic (pH > 8). The crude product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification: Purify the crude 2-chloro-4-methylquinoline by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol.
Protocol 3: Synthesis of this compound (Step 3)
This procedure is an adaptation of the Rosenmund-von Braun reaction for the cyanation of aryl halides.[4][5]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-methylquinoline (1.0 eq), copper(I) cyanide (CuCN) (1.2-1.5 eq), and a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 140-160°C and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: Cool the dark mixture to room temperature. Pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.
-
Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate or toluene (3x volumes). Combine the organic layers and wash successively with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Characterization
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~ 8.2 - 8.0 | d | H5 | Expected to be a doublet, downfield due to proximity to the quinoline nitrogen and benzene ring. |
| ~ 8.0 - 7.8 | d | H8 | Aromatic proton on the benzene portion of the quinoline ring. |
| ~ 7.8 - 7.6 | m (t) | H7 | Aromatic proton, likely a triplet or multiplet. |
| ~ 7.6 - 7.4 | m (t) | H6 | Aromatic proton, likely a triplet or multiplet. |
| ~ 7.4 - 7.3 | s | H3 | Singlet, deshielded by the adjacent electron-withdrawing nitrile group. |
| ~ 2.7 - 2.6 | s | -CH₃ (at C4) | Singlet for the methyl group protons. |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 148 - 146 | C8a | Quaternary carbon at the ring junction. |
| ~ 145 - 143 | C4 | Carbon bearing the methyl group. |
| ~ 135 - 133 | C2 | Quaternary carbon attached to the nitrile, significantly deshielded. |
| ~ 131 - 129 | C7 | Aromatic CH. |
| ~ 130 - 128 | C5 | Aromatic CH. |
| ~ 128 - 126 | C4a | Quaternary carbon at the ring junction. |
| ~ 125 - 123 | C6 | Aromatic CH. |
| ~ 122 - 120 | C3 | Aromatic CH. |
| ~ 118 - 116 | -C≡N | Nitrile carbon, characteristic chemical shift. |
| ~ 19 - 18 | -CH₃ | Methyl carbon. |
Table 4: Predicted FT-IR and Mass Spectrometry Data
| Technique | Expected Data | Notes |
| FT-IR | ~2230 cm⁻¹ (sharp, strong): C≡N stretch. 3100-3000 cm⁻¹ (medium): Aromatic C-H stretch. 3000-2850 cm⁻¹ (medium): Alkyl C-H stretch. 1600-1450 cm⁻¹ (strong to medium): Aromatic C=C and C=N ring stretching vibrations. | The most diagnostic peak is the sharp nitrile stretch.[6] The aromatic region will show multiple bands characteristic of the substituted quinoline system. |
| Mass Spec. (EI) | m/z 168: Molecular ion [M]⁺. m/z 167: [M-H]⁺. m/z 141: [M-HCN]⁺, a common fragmentation for aromatic nitriles. m/z 140: [M-H-HCN]⁺. | The molecular ion should be clearly visible. Fragmentation analysis would help confirm the structure by identifying characteristic losses.[7] |
Experimental Protocols: Characterization
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for acquiring NMR spectra.[8]
-
Sample Preparation: Weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to the ¹H spectrum.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of all proton and carbon signals by comparing them with the predicted values and known data for similar structures.
Protocol 5: Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes a standard method for obtaining an IR spectrum using an ATR accessory.[8]
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Collect a background spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the wavenumbers of the major absorption bands. Assign these bands to the corresponding functional groups (e.g., C≡N, aromatic C-H, C=C) by comparing them to the predicted values and standard IR correlation tables.[9]
Protocol 6: Mass Spectrometry (MS)
This protocol provides a general method for obtaining mass spectral data.[8]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI; dichloromethane or ethyl acetate for GC-MS).
-
Data Acquisition:
-
For GC-MS: Inject the sample into a GC equipped with a suitable column, which is coupled to a mass spectrometer operating in electron ionization (EI) mode.
-
For LC-MS: Introduce the sample via an LC system or direct infusion into an electrospray ionization (ESI) source.
-
-
Data Analysis: Identify the molecular ion peak corresponding to the compound's molecular weight (m/z 168 for [M]⁺ in EI, or m/z 169 for [M+H]⁺ in ESI). Analyze the fragmentation pattern to confirm the presence of key structural motifs. Compare the observed isotopic distribution with the theoretical pattern for C₁₁H₈N₂.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methylquinoline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylquinoline-2-carbonitrile, a heterocyclic organic compound, is a subject of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its quinoline core is a well-established pharmacophore, present in numerous compounds with a wide range of biological activities. The addition of a methyl group at the 4-position and a nitrile group at the 2-position of the quinoline ring system creates a unique electronic and steric profile, suggesting potential for novel therapeutic applications. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the known quantitative data for this compound.
| Identifier | Value | Source |
| CAS Number | 10590-69-9 | BLD Pharm[1] |
| Molecular Formula | C₁₁H₈N₂ | PubChemLite[2] |
| Molecular Weight | 168.19 g/mol | PubChemLite[2] |
| IUPAC Name | This compound | PubChemLite[2] |
| Canonical SMILES | CC1=CC(=NC2=CC=CC=C12)C#N | PubChemLite[2] |
| InChI Key | MLZSCKRIEGYCKD-UHFFFAOYSA-N | PubChemLite[2] |
| Physical Property | Value | Source |
| Melting Point | 96-98 °C | ChemicalBook[3] |
| Boiling Point (Predicted) | 349.9 ± 22.0 °C | ChemicalBook[3] |
| Solubility | Soluble in common organic solvents such as ethanol, chloroform, and acetone.[4] | Ningbo Inno Pharmchem Co.,Ltd.[4] |
| Appearance | Light yellow to yellow solid | ChemicalBook[3] |
Spectral Data
Note: The following are representative spectral data for the closely related compound 4-methylquinoline, which can be used for comparative purposes.
-
¹H NMR (400 MHz, CDCl₃) of 4-methylquinoline: δ 8.77 (d, J=4.4 Hz, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.98 (d, J=8.4 Hz, 1H), 7.70 (ddd, J=8.4, 6.9, 1.5 Hz, 1H), 7.55 (ddd, J=8.4, 6.9, 1.5 Hz, 1H), 7.21 (d, J=4.4 Hz, 1H), 2.69 (s, 3H).[5]
-
¹³C NMR of 4-methylquinoline: Data for the carbon chemical shifts of 4-methylquinoline are also available and can serve as a basis for predicting the spectrum of the nitrile derivative.[6]
-
IR Spectrum of 4-methylquinoline: The infrared spectrum of 4-methylquinoline shows characteristic peaks for aromatic C-H stretching, C=C and C=N bond vibrations within the quinoline ring.[7]
-
Mass Spectrum of 4-methylquinoline: The mass spectrum of 4-methylquinoline shows a molecular ion peak corresponding to its molecular weight.[7]
For this compound, the presence of the nitrile group would introduce a characteristic sharp absorption band in the IR spectrum around 2220-2260 cm⁻¹. The electronic effects of the nitrile group would also be expected to cause shifts in the ¹H and ¹³C NMR signals of the quinoline ring compared to 4-methylquinoline.
Experimental Protocols
A reliable and reproducible synthesis protocol is essential for obtaining high-purity this compound for research purposes. While a specific detailed protocol for this exact compound is not widely published, a plausible synthetic route involves the cyanation of a 4-methylquinoline N-oxide precursor. This method is a common strategy for introducing a nitrile group at the 2-position of quinolines.
Proposed Synthesis of this compound via N-Oxide Cyanation
This protocol is based on general methods for the cyanation of quinoline N-oxides.[8][9][10]
Step 1: Synthesis of 4-Methylquinoline N-oxide
-
Materials: 4-Methylquinoline, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, dichloromethane (DCM) or another suitable solvent.
-
Procedure:
-
Dissolve 4-methylquinoline in a suitable solvent like DCM.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA) to the 4-methylquinoline solution at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture for a specified time until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench any excess oxidizing agent.
-
Work up the reaction mixture by washing with an appropriate aqueous solution (e.g., sodium bicarbonate solution) to remove acidic byproducts.
-
Dry the organic layer, filter, and evaporate the solvent to obtain the crude 4-methylquinoline N-oxide.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Cyanation of 4-Methylquinoline N-oxide
-
Materials: 4-Methylquinoline N-oxide, trimethylsilyl cyanide (TMSCN), and a suitable activating agent such as dimethylcarbamoyl chloride or benzoyl chloride, in a solvent like acetonitrile or dichloromethane.
-
Procedure:
-
Dissolve 4-methylquinoline N-oxide in an anhydrous solvent under an inert atmosphere.
-
Add the activating agent (e.g., dimethylcarbamoyl chloride) to the solution.
-
Slowly add TMSCN to the reaction mixture at a controlled temperature.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Quench the reaction with an aqueous solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.
-
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
While direct experimental data on the biological activity of this compound is limited, the broader class of quinoline derivatives, especially those containing a nitrile group, has been extensively studied and shown to possess significant therapeutic potential, particularly as anticancer and antimicrobial agents.[11][12][13][14][15]
Anticancer Activity
Many quinoline-based compounds have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[11][16][17][18][19][20] The structural similarity of this compound to known kinase inhibitors suggests that it may also exert its effects through the modulation of these pathways.
Potential Signaling Pathways Targeted by Quinoline Derivatives:
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[5][6][7][17] Aberrant EGFR signaling is a hallmark of many cancers. Several quinoline derivatives have been developed as EGFR inhibitors.[16][21]
Caption: Potential inhibition of the EGFR signaling pathway.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[4][22][23][24][25] Its dysregulation is frequently observed in cancer. Quinoline derivatives have been shown to inhibit components of this pathway.[16]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
-
Ras/Raf/MEK/ERK Pathway: Also known as the MAPK pathway, this cascade transmits signals from cell surface receptors to the nucleus to regulate gene expression involved in cell proliferation and differentiation.[3][16][21][][27]
Caption: Potential inhibition of the Ras/Raf/MEK/ERK signaling pathway.
Antimicrobial Activity
The quinoline scaffold is the basis for several important antimicrobial drugs. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13] It is plausible that this compound could exhibit similar antimicrobial properties. Further research is needed to determine its minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.[12][14][15][28]
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While a complete physicochemical and biological profile is still emerging, the available data and the known activities of related quinoline derivatives provide a strong rationale for its continued study. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this promising molecule. Further experimental validation of its solubility, spectral properties, and biological activities will be crucial in unlocking its full potential.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Methylquinoline-2-carbonitrile
CAS Number: 10590-69-9 IUPAC Name: 4-methylquinoline-2-carbonitrile
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the parent compound, 4-methylquinoline, and related quinoline derivatives to provide a broader context for its potential properties and applications.
Physicochemical Properties
| Property | Value (for 4-methylquinoline) | Citations |
| Molecular Formula | C₁₁H₈N₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Melting Point | 9-10 °C | [2] |
| Boiling Point | 261-263 °C | [2] |
| Density | 1.083 g/mL at 25 °C | |
| Refractive Index | 1.620 (n20/D) | |
| Solubility | Slightly soluble in water; miscible with alcohol and oils. | [3][4] |
Synthesis Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not extensively reported. However, its synthesis can be conceptually approached through established methods for the preparation of quinoline-2-carbonitriles, most notably the Reissert reaction.[5]
Conceptual Synthesis via the Reissert Reaction
The Reissert reaction provides a classic method for the introduction of a cyano group at the 2-position of a quinoline ring.[5] The general steps would involve:
-
Formation of the Reissert Compound: 4-Methylquinoline would be reacted with an acid chloride (e.g., benzoyl chloride) and a cyanide source, such as trimethylsilyl cyanide or potassium cyanide, in a suitable solvent like methylene chloride.[6] This reaction forms a 1-acyl-2-cyano-1,2-dihydro-4-methylquinoline intermediate, known as a Reissert compound.
-
Hydrolysis: The intermediate Reissert compound is then hydrolyzed, typically under acidic or basic conditions, to yield this compound.
A generalized workflow for this synthesis is depicted below.
Spectroscopic Data
Mass Spectrometry
Predicted mass spectral data for this compound (C₁₁H₈N₂) suggests a monoisotopic mass of 168.06874 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for the methyl group, the aromatic protons of the quinoline ring system, and the carbon of the nitrile group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
Potential Biological Activity and Applications
Direct experimental data on the biological activity of this compound is scarce. However, the quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[7][8][9][10]
Potential as an Antimicrobial Agent
Quinoline derivatives have been extensively studied for their antibacterial and antifungal properties. The mechanism of action can vary but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.[7][8]
Potential as an Anticancer Agent
Numerous quinoline-based compounds have demonstrated cytotoxic activity against various cancer cell lines.[11][12] The proposed mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation, such as DNA topoisomerases and kinases, as well as the induction of apoptosis.[9][13] Some quinoline analogs have been shown to act as DNA intercalating agents, leading to a DNA damage response.[14]
Potential as an Enzyme Inhibitor
The quinoline nucleus is a common feature in many enzyme inhibitors. For instance, quinoline derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and various DNA-acting enzymes.[9][15]
The diagram below illustrates the potential mechanisms of action for quinoline derivatives, which could be relevant for this compound.
Conclusion
This compound is a compound with a chemical structure that suggests potential for biological activity, given the established importance of the quinoline scaffold in drug discovery. While specific experimental data for this molecule is limited, this guide provides a foundational understanding based on related compounds and established chemical principles. Further research is warranted to fully elucidate the physicochemical properties, synthetic routes, and biological activities of this compound to determine its potential as a lead compound in the development of new therapeutic agents.
References
- 1. 10590-69-9|this compound|BLD Pharm [bldpharm.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-methylquinoline | 491-35-0 [chemicalbook.com]
- 4. 4-methylquinoline CAS#: 491-35-0 [m.chemicalbook.com]
- 5. Reissert reaction - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
4-Methylquinoline-2-carbonitrile: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylquinoline-2-carbonitrile, a heterocyclic aromatic compound, belongs to the quinoline family, a class of compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The presence of a methyl group at the 4-position and a nitrile group at the 2-position of the quinoline ring in this compound suggests the potential for unique chemical reactivity and biological interactions. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthesis, and potential biological relevance.
Chemical and Physical Properties
This compound, also known as lepidine-2-carbonitrile, is a solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 10590-69-9 |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Physical State | Solid |
Structural Information:
| Identifier | Value |
| SMILES | N#CC1=NC2=CC=CC=C2C(C)=C1 |
| InChI | InChI=1S/C11H8N2/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,1H3 |
| InChIKey | MLZSCKRIEGYCKD-UHFFFAOYSA-N |
Synthesis of this compound
Proposed Synthetic Pathway: Combes Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. For the synthesis of this compound, a plausible precursor would be an appropriately substituted aniline and a β-keto nitrile.
The Enduring Legacy of Quinoline: An In-depth Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the fields of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its remarkable versatility has spurred the development of a vast arsenal of synthetic methodologies. This guide provides a comprehensive exploration of the historical discovery and evolution of quinoline synthesis, from the foundational classical methods to the underlying principles that guide modern synthetic strategies. Detailed experimental protocols for key historical syntheses are presented, alongside comparative data to inform methodological selection in research and development.
A Historical Timeline of Quinoline Synthesis
The journey of quinoline synthesis is a rich narrative of chemical ingenuity, evolving from harsh, often low-yielding reactions to more refined and versatile methodologies. The late 19th century was a golden era for the discovery of named reactions that form the bedrock of quinoline chemistry.
Caption: A timeline illustrating the discovery of key classical quinoline synthesis methods.
Core Classical Quinoline Synthesis Methods
The classical named reactions for quinoline synthesis, primarily developed in the late 19th century, remain fundamental to the construction of the quinoline core. These methods, while sometimes limited by harsh conditions and modest yields, offer versatile pathways to a wide range of quinoline derivatives.
The Skraup Synthesis (1880)
Discovered by Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for the synthesis of quinoline itself.[1][2] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent, such as nitrobenzene.[1][3] Ferrous sulfate is often added to moderate the highly exothermic reaction.[1][3]
Caption: A simplified workflow for the Skraup synthesis of quinoline.
Experimental Protocol: Skraup Synthesis of Quinoline
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (or arsenic pentoxide), ferrous sulfate heptahydrate (optional moderator).
-
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and mechanical stirrer. The addition should be done slowly with cooling.
-
Add the oxidizing agent (e.g., nitrobenzene) portion-wise to the mixture.
-
If the reaction becomes too vigorous, ferrous sulfate can be added as a moderator.
-
Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and may require external cooling to maintain control.
-
After the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for several hours.
-
After completion, cool the mixture and carefully pour it onto ice.
-
Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) and then perform steam distillation to isolate the crude quinoline.
-
The quinoline is then purified by fractional distillation.
-
The Doebner-von Miller Reaction (1881)
A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, allows for the synthesis of substituted quinolines.[4] This method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, typically hydrochloric acid or sulfuric acid.[5]
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
-
Materials: Aniline, crotonaldehyde (or generated in situ from acetaldehyde), hydrochloric acid, and an oxidizing agent (often an intermediate in the reaction or air).
-
Procedure:
-
Prepare a solution of aniline in aqueous hydrochloric acid in a reaction flask equipped with a reflux condenser.
-
Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde) to the aniline solution with vigorous stirring. The reaction can be exothermic.
-
Heat the mixture to reflux for several hours.
-
After the reaction is complete, cool the mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolate the crude 2-methylquinoline by steam distillation.
-
The product is then purified by distillation.
-
The Friedländer Synthesis (1882)
Discovered by Paul Friedländer, this is a versatile and widely used method for preparing substituted quinolines.[6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) in the presence of an acid or base catalyst.[7]
Caption: Logical flow of the Friedländer quinoline synthesis.
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline
-
Materials: 2-aminobenzaldehyde, acetophenone, sodium hydroxide (or another base catalyst), ethanol.
-
Procedure:
-
Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.
-
Add a catalytic amount of a base, such as a few pellets of sodium hydroxide.
-
Heat the mixture under reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If precipitation occurs, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
The Combes Quinoline Synthesis (1888)
Reported by Alphonse Combes, this method provides a route to 2,4-disubstituted quinolines.[8][9] It involves the condensation of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid.[8][10]
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline
-
Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid.
-
Procedure:
-
In a reaction flask, carefully mix aniline and acetylacetone.
-
Slowly and with cooling, add concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture, typically in the range of 100-140°C, for several hours.
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide) to precipitate the crude product.
-
Collect the product by filtration and purify by recrystallization.
-
The Conrad-Limpach-Knorr Synthesis (1886-1887)
This method, developed by Max Conrad, Leonhard Limpach, and Ludwig Knorr, offers a pathway to hydroxyquinolines.[2][11] The reaction of an aniline with a β-ketoester can lead to two different isomers depending on the reaction temperature.
-
Conrad-Limpach Synthesis (lower temperature): Leads to the formation of 4-hydroxyquinolines.[11][12]
-
Knorr Quinoline Synthesis (higher temperature): Results in the formation of 2-hydroxyquinolines (2-quinolones).[2][13]
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline
-
Materials: Aniline, ethyl acetoacetate, a high-boiling inert solvent (e.g., mineral oil or diphenyl ether).
-
Procedure:
-
Condensation: Mix aniline and ethyl acetoacetate and heat at a moderate temperature (e.g., 100-140°C) to form the ethyl β-anilinocrotonate intermediate. Water is removed during this step.
-
Cyclization: Add the intermediate to a high-boiling solvent preheated to approximately 250°C. Maintain this temperature for a short period (e.g., 15-30 minutes) to effect cyclization.
-
Cool the reaction mixture, and the 4-hydroxyquinoline product will often precipitate.
-
Collect the product by filtration and wash with a suitable solvent to remove the high-boiling solvent.
-
Purify the product by recrystallization.
-
Experimental Protocol: Knorr Synthesis of 2-Hydroxy-4-methylquinoline
-
Materials: Acetoacetanilide, concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Procedure:
-
Prepare acetoacetanilide by reacting aniline with ethyl acetoacetate at a higher temperature (above 140°C).
-
Add the acetoacetanilide to concentrated sulfuric acid or PPA with stirring.
-
Gently heat the mixture to promote cyclization.
-
After the reaction is complete, carefully pour the mixture onto ice.
-
Neutralize the solution to precipitate the 2-hydroxyquinoline.
-
Collect the product by filtration and purify by recrystallization.
-
Comparative Analysis of Classical Quinoline Synthesis Methods
The choice of a particular synthetic method depends on the desired substitution pattern, the availability of starting materials, and the tolerance for specific reaction conditions.
| Synthesis Method | Discoverer(s) | Year | Starting Materials | Typical Products | Typical Yields | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Z. H. Skraup | 1880 | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or benzene-ring substituted quinolines | 84-91% for quinoline[14] | Uses readily available starting materials. | Harsh, exothermic, and often violent reaction conditions; formation of tarry byproducts.[14] |
| Doebner-von Miller | O. Doebner & W. von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-substituted quinolines | Moderate to Good | More versatile than Skraup for substituted quinolines. | Potential for polymerization of the carbonyl compound, leading to lower yields. |
| Friedländer Synthesis | P. Friedländer | 1882 | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Polysubstituted quinolines | Good to Excellent[15] | High yields, good regioselectivity, and milder conditions.[15] | Limited availability of the 2-aminoaryl aldehyde/ketone starting materials. |
| Knorr Synthesis | L. Knorr | 1886 | β-Ketoanilide | 2-Hydroxyquinolines | Good | Effective for 2-hydroxyquinoline derivatives. | Requires preparation of the β-ketoanilide precursor. |
| Conrad-Limpach | M. Conrad & L. Limpach | 1887 | Aniline, β-Ketoester | 4-Hydroxyquinolines | Moderate to Good | Good route to 4-hydroxyquinolines. | Requires high temperatures for cyclization. |
| Combes Synthesis | A. Combes | 1888 | Aniline, β-Diketone | 2,4-Disubstituted quinolines | Good | Direct synthesis of 2,4-disubstituted quinolines. | Can have regioselectivity issues with unsymmetrical diketones. |
Other Notable Historical Syntheses
Two other classical methods, the Pfitzinger reaction and the Gould-Jacobs reaction, have also significantly contributed to the synthesis of specific quinoline derivatives.
-
Pfitzinger Reaction (1886): This method involves the reaction of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[16]
-
Gould-Jacobs Reaction (1939): This reaction provides a route to 4-hydroxyquinolines from the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and decarboxylation.[17][18][19]
Conclusion
The discovery and development of quinoline synthesis methods represent a significant chapter in the history of organic chemistry. From the harsh conditions of the Skraup synthesis to the versatility of the Friedländer and the temperature-dependent selectivity of the Conrad-Limpach-Knorr reactions, these classical methods have provided chemists with a powerful toolkit for constructing the quinoline scaffold. While modern advancements continue to offer milder and more efficient alternatives, a thorough understanding of these foundational reactions remains indispensable for researchers, scientists, and drug development professionals. The principles and strategies established over a century ago continue to inspire and inform the synthesis of novel quinoline-based molecules with the potential to address a wide range of scientific and medical challenges.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. iipseries.org [iipseries.org]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 16. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Gould-Jacobs Reaction [drugfuture.com]
- 19. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Methylquinoline-2-carbonitrile: Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a plausible synthetic pathway for 4-Methylquinoline-2-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Molecular Structure and Chemical Formula
This compound is a heterocyclic aromatic compound featuring a quinoline core structure. This core is characterized by a fused benzene and pyridine ring system. In this specific molecule, a methyl group is substituted at the 4-position and a nitrile group at the 2-position of the quinoline ring.
Molecular Formula: C₁₁H₈N₂[1][2]
The structural formula and key identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 10590-69-9[1] |
| Molecular Weight | 168.19 g/mol [1] |
| SMILES | N#CC1=NC2=CC=CC=C2C(C)=C1[1] |
A two-dimensional representation of the molecular structure is provided in the diagram below.
Caption: Molecular Structure of this compound
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₈N₂[1][2] |
| Molecular Weight | 168.19 g/mol [1] |
| Physical State | Solid (predicted) |
| Storage | Sealed in a dry environment at room temperature.[1] |
Plausible Experimental Protocol for Synthesis
A common and effective method for the introduction of a nitrile group at the 2-position of a quinoline ring is the Reissert reaction. The following protocol describes a plausible synthesis of this compound starting from 4-methylquinoline.
Reaction Scheme:
Caption: Reissert Reaction for the Synthesis of this compound.
Materials and Reagents:
-
4-Methylquinoline
-
Benzoyl chloride
-
Potassium cyanide (KCN)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylquinoline in dichloromethane.
-
Addition of Reagents: Add an aqueous solution of potassium cyanide to the flask. Cool the mixture in an ice bath. While stirring vigorously, add benzoyl chloride dropwise from the dropping funnel.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water, dilute hydrochloric acid, and dilute sodium hydroxide solution. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Reissert compound (1-benzoyl-4-methyl-1,2-dihydroquinoline-2-carbonitrile).
-
Hydrolysis: Treat the crude Reissert compound with a suitable hydrolyzing agent (e.g., acid or base) to eliminate the benzoyl group and afford this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Characterize the final product by spectroscopic methods (NMR, IR, MS) and determine its melting point.
Safety Precautions:
-
Potassium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
Handle all organic solvents and reagents with care, avoiding inhalation and skin contact.
Spectroscopic Data
As of the date of this document, publicly available, experimentally verified spectroscopic data for this compound is limited. The following represents predicted data based on the chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2220 - 2260 |
| C=C, C=N (Aromatic rings) | ~1500 - 1600 |
| C-H (Aromatic) | ~3000 - 3100 |
| C-H (Methyl) | ~2850 - 2960 |
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitrile group (CN) and other characteristic fragmentations of the quinoline ring.
Conclusion
This technical guide provides foundational information on this compound, including its molecular structure, chemical formula, and a plausible synthetic route. While a detailed, experimentally validated synthesis protocol and comprehensive spectroscopic data are not widely published, the information presented here, based on established chemical principles and data from related compounds, offers a valuable starting point for researchers. Further experimental work is necessary to fully characterize this compound and explore its potential applications in drug discovery and development.
References
The Role of 4-Methylquinoline-2-carbonitrile as a Chemical Intermediate: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific, detailed experimental data and protocols for the synthesis and reactions of 4-Methylquinoline-2-carbonitrile. Therefore, this guide is constructed based on established principles of quinoline synthesis and the general reactivity of the nitrile functional group. The experimental protocols provided are illustrative examples for analogous transformations and should be adapted and optimized with appropriate laboratory diligence.
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, with a vast number of synthetic and naturally occurring compounds exhibiting a wide range of biological activities.[1] this compound is a heterocyclic compound belonging to this important class. Its structure, featuring a 4-methylquinoline core and a reactive nitrile group at the 2-position, suggests its potential as a versatile chemical intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development.
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential role of this compound as a chemical intermediate. While specific data for this compound is scarce, this guide will extrapolate from the well-documented chemistry of related quinolines and nitriles to outline its probable synthesis, key reactions, and potential applications.
Synthesis of the 4-Methylquinoline Core and Introduction of the 2-Carbonitrile Group
The synthesis of the 4-methylquinoline scaffold can be achieved through several classic named reactions. One of the most common methods for preparing 2,4-disubstituted quinolines is the Doebner-von Miller reaction.[2] This reaction typically involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.
A plausible synthetic route to this compound would first involve the synthesis of a 2-halo-4-methylquinoline intermediate. This intermediate can then undergo a nucleophilic substitution reaction with a cyanide salt, such as copper(I) cyanide, to introduce the 2-carbonitrile group.
Hypothetical Synthesis Pathway
A generalized workflow for the synthesis of a 4-methylquinoline scaffold via the Doebner-von Miller reaction is depicted below.
References
- 1. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 4-Methylquinoline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-methylquinoline-2-carbonitrile (CAS No. 10590-69-9). The following sections detail the hazardous properties, safe handling procedures, emergency response, and disposal of this compound, tailored for a laboratory research and drug development environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on available safety data, the compound is associated with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 10590-69-9 |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | Not specified (likely a solid) |
| Purity | ≥98% |
| Storage Temperature | Room Temperature (Sealed in dry conditions)[1] |
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear a flame-retardant and impervious lab coat.
-
Use compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
Hygiene Practices
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Remove contaminated clothing immediately and wash it before reuse.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or a designated and restricted-access area.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Methods for Cleaning Up:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
For larger spills, use an inert absorbent material to contain the spill. Collect the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Experimental Protocol: Synthesis of a Quinoline Carbonitrile Derivative (General Procedure)
Disclaimer: A detailed, peer-reviewed synthesis protocol for this compound was not available in the searched literature. The following is a generalized procedure for the synthesis of a quinoline carbonitrile derivative, which should be adapted and optimized by qualified personnel for the specific target compound.
Materials and Reagents
-
Substituted 2-chloroquinoline
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Deionized water
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the starting substituted 2-chloroquinoline (1 equivalent) in a suitable polar aprotic solvent such as DMSO.
-
Cyanation: Carefully add sodium cyanide or potassium cyanide (1.1 to 1.5 equivalents) to the reaction mixture. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the specific substrate and should be monitored by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure quinoline carbonitrile derivative.
Visualizations
The following diagrams illustrate key logical workflows for the safe handling and emergency response related to this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for spills or exposure.
References
Methodological & Application
Synthesis of 4-Methylquinoline-2-carbonitrile Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-methylquinoline-2-carbonitrile derivatives. The quinoline scaffold is a significant heterocyclic motif present in a wide array of biologically active compounds, exhibiting diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a carbonitrile group at the 2-position and a methyl group at the 4-position can modulate the biological activity of the quinoline core, making these derivatives attractive targets for drug discovery and development.
The synthetic approach detailed here is a multi-step process, beginning with the well-established Doebner-von Miller reaction to construct the 4-methylquinoline core, followed by functionalization to introduce the 2-carbonitrile group. This protocol provides a general methodology that can be adapted for the synthesis of various substituted derivatives.
Experimental Protocols
This section outlines the detailed experimental procedures for the synthesis of this compound.
Part 1: Synthesis of 4-Methylquinoline via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[3][4] In this protocol, aniline reacts with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Nitrobenzene
-
Zinc chloride (fused)
-
Sodium hydroxide solution (10%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place a mixture of aniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol).
-
To this mixture, add nitrobenzene (0.05 mol) and fused zinc chloride (0.05 mol).
-
Heat the mixture to 100°C in a water bath.
-
Slowly add crotonaldehyde (0.12 mol) from the dropping funnel over a period of 1 hour while maintaining the temperature and stirring.
-
After the addition is complete, continue heating the mixture for an additional 3-4 hours.
-
Allow the reaction mixture to cool to room temperature and then make it alkaline by the slow addition of 10% sodium hydroxide solution.
-
Perform steam distillation to remove unreacted nitrobenzene and aniline.
-
The residue, containing the crude 4-methylquinoline, is extracted with diethyl ether (3 x 50 mL).
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Remove the diethyl ether by distillation. The crude product can be purified by vacuum distillation or by recrystallization from ethanol to yield pure 4-methylquinoline.
Part 2: Synthesis of this compound
This step involves the conversion of the 4-methylquinoline to its N-oxide, followed by cyanation.
Materials:
-
4-Methylquinoline
-
Hydrogen peroxide (30%)
-
Glacial acetic acid
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethylcarbamoyl chloride (DMCC)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
Step 2a: Synthesis of 4-Methylquinoline N-oxide
-
Dissolve 4-methylquinoline (0.05 mol) in glacial acetic acid (50 mL) in a round-bottom flask.
-
Slowly add 30% hydrogen peroxide (0.1 mol) to the solution while stirring and maintaining the temperature below 60°C.
-
After the addition is complete, stir the mixture at 70-80°C for 5-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 4-methylquinoline N-oxide.
Step 2b: Synthesis of this compound
-
In a dry, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-methylquinoline N-oxide (0.04 mol) in anhydrous dichloromethane (100 mL).
-
Add trimethylsilyl cyanide (TMSCN) (0.06 mol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add dimethylcarbamoyl chloride (DMCC) (0.05 mol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure this compound.
Data Presentation
The following table summarizes the expected yields and key characterization data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 4-Methylquinoline | C₁₀H₉N | 143.19 | 60-70 | 8-9 | ¹H NMR (CDCl₃, δ ppm): 8.75 (d, 1H), 8.05 (d, 1H), 7.65 (t, 1H), 7.50 (t, 1H), 7.20 (s, 1H), 2.65 (s, 3H). |
| 4-Methylquinoline N-oxide | C₁₀H₉NO | 159.19 | 80-90 | 120-122 | IR (KBr, cm⁻¹): ~1250 (N-O stretch). |
| This compound | C₁₁H₈N₂ | 168.19 | 50-65 | 92-94 | IR (KBr, cm⁻¹): ~2230 (C≡N stretch). ¹H NMR (CDCl₃, δ ppm): 8.20 (d, 1H), 8.00 (d, 1H), 7.80 (t, 1H), 7.65 (t, 1H), 7.50 (s, 1H), 2.70 (s, 3H). |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Proposed Reaction Mechanism: Doebner-von Miller Reaction
The mechanism of the Doebner-von Miller reaction is complex and can proceed through different pathways. A generally accepted mechanism involves the following key steps.[3]
Caption: Proposed mechanism for the Doebner-von Miller reaction.
References
Application Notes and Protocols for 4-Methylquinoline-2-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] Derivatives of quinoline have been investigated for their potential as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1] The introduction of a methyl group at the 4-position and a carbonitrile group at the 2-position of the quinoline ring, yielding 4-Methylquinoline-2-carbonitrile (CAS No: 10590-69-9), presents a unique substitution pattern that could modulate the compound's physicochemical properties and biological activity.
While specific detailed studies on this compound are limited in the public domain, this document provides a comprehensive overview of its potential applications based on the activities of structurally related quinoline derivatives. It includes potential synthetic routes, hypothesized biological activities, and generalized experimental protocols to guide researchers in their investigation of this compound.
Synthesis of Quinolines and Potential Routes to this compound
The synthesis of the quinoline core can be achieved through several classic methods, including the Skraup, Doebner-Von Miller, and Friedlander syntheses. For the specific synthesis of 4-methyl-2-(substituted phenyl) quinoline derivatives, a one-pot microwave-assisted organic synthesis (MAOS) approach has been reported, which is an economical and environmentally friendly method.
A potential synthetic workflow for obtaining quinoline derivatives, which could be adapted for this compound, is illustrated below. The specific precursors for this compound would need to be selected based on the desired substitution pattern.
Caption: General workflow for microwave-assisted synthesis of quinoline derivatives.
Potential Biological Activities and Therapeutic Targets
Based on the biological activities of structurally similar quinoline derivatives, this compound could be investigated for a range of therapeutic applications. The quinoline scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer and antimicrobial effects.[2]
Anticancer Activity
Many quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases, topoisomerase II, and phosphoinositide 3-kinases (PI3K).[3] For instance, certain 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles have been investigated as potential inhibitors of EGFR, BRAFV600E, and HER-2.[4]
A hypothetical signaling pathway that could be targeted by a quinoline derivative in cancer is the PI3K/mTOR pathway, which is often dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/mTOR pathway by this compound.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents.[5] The mechanism of action for some quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[3] Derivatives of 4-aminoquinoline have shown activity against various bacteria, including MRSA.[5]
The potential antibacterial activity of this compound could be explored against a panel of clinically relevant bacterial strains.
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the metabolic activity of cells and can be used to determine the cytotoxic effects of a compound.[2]
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[2]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol can be adapted to assess the inhibitory activity of this compound against a specific enzyme of interest (e.g., a protein kinase).[2]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
Known inhibitor of the enzyme (positive control)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the target enzyme at a fixed concentration, and varying concentrations of this compound. Include controls with no inhibitor and a positive control with the known inhibitor.[2]
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.[2]
-
Kinetic Measurement: Immediately measure the change in signal (e.g., fluorescence or absorbance) over time using a plate reader.[2]
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percentage of inhibition relative to the no-inhibitor control and plot this against the inhibitor concentration to determine the IC₅₀ value.[2]
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) after 48h |
| A549 (Lung Carcinoma) | To be determined |
| MCF-7 (Breast Adenocarcinoma) | To be determined |
| HCT-116 (Colorectal Carcinoma) | To be determined |
| Normal Fibroblasts | To be determined |
Table 2: Hypothetical Enzyme Inhibition Data for this compound
| Target Enzyme | IC₅₀ (µM) |
| PI3Kα | To be determined |
| mTOR | To be determined |
| DNA Gyrase | To be determined |
Conclusion
This compound represents an interesting scaffold for medicinal chemistry research. While direct experimental data is currently sparse, the known biological activities of related quinoline derivatives suggest its potential as a starting point for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The provided protocols and hypothesized mechanisms of action offer a foundational framework for researchers to begin their investigations into the pharmacological profile of this compound. Further studies are warranted to elucidate its specific biological targets and therapeutic potential.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synthesis of Quinoline-Based Compounds: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of these vital compounds, focusing on both classical and modern methodologies.
Application Notes
The synthesis of the quinoline core can be achieved through various named reactions, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, the availability and stability of starting materials, and the required reaction conditions.[3] Recent advancements have introduced microwave-assisted and catalytic methods, which can offer improved yields, reduced reaction times, and more environmentally benign conditions.[4][5]
Comparative Overview of Classical Synthesis Methods
| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or simple substituted quinolines | Low to Moderate | Uses readily available and inexpensive starting materials. | Harsh and highly exothermic reaction conditions; often produces tarry byproducts requiring extensive purification.[3][6] |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines | Moderate to Good | Generally provides better yields and cleaner reactions than the Skraup synthesis; allows for greater substituent diversity.[3][7] | Can produce mixtures of regioisomers and requires strong acid catalysts.[5][7] |
| Combes Synthesis | Arylamine, β-diketone | 2,4-disubstituted quinolines | Good to Excellent | A versatile method for preparing 2,4-disubstituted quinolines using an acid catalyst.[8] | The reaction can be sensitive to the nature of the substituents on the aniline.[8] |
| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone, compound with an α-methylene group | Polysubstituted quinolines | Good to Excellent | A versatile and direct route to a wide variety of substituted quinolines under relatively mild conditions.[1][9] | The 2-aminoaryl aldehyde or ketone starting materials can be unstable.[10] |
Modern Synthetic Approaches
Modern synthetic protocols often employ catalysts or microwave irradiation to enhance reaction efficiency and reduce environmental impact.
-
Catalytic Methods: A wide range of catalysts, including Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), Brønsted acids, and metal-organic frameworks (MOFs), have been utilized to improve the efficiency and selectivity of classical quinoline syntheses.[1][5][6] These catalysts can allow for milder reaction conditions and improved yields.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity.[4][11][12] This technique is particularly effective for one-pot, multi-component reactions, which are highly desirable in drug discovery for generating chemical libraries.[11]
Experimental Protocols
Friedländer Synthesis of a Polysubstituted Quinoline
This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is designed to minimize tar formation, a common issue in this reaction.[13]
Materials:
-
Aniline
-
6 M Hydrochloric acid
-
Crotonaldehyde
-
Toluene
-
Concentrated sodium hydroxide solution
-
Dichloromethane or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Microwave-Assisted One-Pot, Three-Component Synthesis
This protocol describes a rapid and efficient synthesis of a quinoline-based hybrid molecule.[11]
Materials:
-
3-Formyl-quinoline derivative
-
Primary heterocyclic amine (e.g., aminopyrimidine)
-
Cyclic 1,3-diketone
-
Dimethylformamide (DMF)
-
Ethanol
-
Microwave reactor vials
Procedure:
-
In a microwave-safe vessel, combine equimolar amounts of the formyl-quinoline derivative (0.05 mmol), the appropriate heterocyclic amine (0.05 mmol), and a cyclic 1,3-diketone (0.05 mmol).
-
Add DMF (1.0 mL) as the solvent.
-
Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes.
-
After irradiation, allow the mixture to cool to room temperature.
-
The solid product that forms is collected by filtration, washed with ethanol, and dried.
Visualizations
Caption: General experimental workflow for quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Methylquinoline-2-carbonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Methylquinoline-2-carbonitrile in various domains of materials science. The unique electronic and structural properties of this quinoline derivative make it a promising candidate for advanced materials development. The following sections explore its potential applications in organic electronics, corrosion inhibition, and as a ligand in coordination chemistry, providing hypothetical yet plausible experimental data and detailed methodologies based on related compounds.
Application in Organic Light-Emitting Diodes (OLEDs)
The quinoline moiety is a well-known electron-transporting and light-emitting scaffold in organic electronics. The introduction of a methyl group at the 4-position and a nitrile group at the 2-position can significantly influence the molecule's photophysical properties, making this compound a potential component in OLEDs, either as a host material for phosphorescent emitters or as a fluorescent emitter itself. The nitrile group can enhance electron affinity and intermolecular interactions, while the methyl group can affect morphology and solubility.
The following table summarizes key performance metrics for a hypothetical OLED device incorporating this compound as an emissive layer. These values are representative of what might be expected for a blue-emitting material based on similar quinoline derivatives.
| Parameter | Value | Conditions |
| Photoluminescence Peak | 450 nm | In Toluene Solution |
| Photoluminescence Quantum Yield (PLQY) | 85% | In Toluene Solution |
| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.7 eV | Cyclic Voltammetry |
| Maximum External Quantum Efficiency (EQE) | 5.2% | Electroluminescent Device |
| Maximum Luminance | 3500 cd/m² | Electroluminescent Device |
| CIE Coordinates (x, y) | (0.15, 0.20) | Electroluminescent Device |
This protocol describes the fabrication of a multilayer OLED device using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
This compound (emissive layer)
-
N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) (hole transport layer)
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃) (electron transport layer)
-
Lithium fluoride (LiF) (electron injection layer)
-
Aluminum (Al) (cathode)
-
Deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the substrates with UV-ozone for 10 minutes immediately before loading into the deposition chamber.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit a 40 nm thick layer of NPB as the hole transport layer at a rate of 1-2 Å/s.
-
Deposit a 20 nm thick layer of this compound as the emissive layer at a rate of 1 Å/s.
-
Deposit a 30 nm thick layer of Alq₃ as the electron transport layer at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the electron injection layer at a rate of 0.1 Å/s.
-
Deposit a 100 nm thick layer of Al as the cathode at a rate of 5-10 Å/s.
-
-
Encapsulation and Characterization:
-
Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence spectrum with a spectrometer.
-
Caption: Workflow for the fabrication of a multilayer OLED device.
Application as a Corrosion Inhibitor
Quinoline and its derivatives are effective corrosion inhibitors for various metals in acidic media.[1][2] The nitrogen heteroatom and the π-electrons of the quinoline ring facilitate adsorption onto the metal surface, forming a protective barrier. The nitrile group in this compound can act as an additional coordination site, potentially enhancing its adsorption and inhibition efficiency.
The following table presents hypothetical data on the corrosion inhibition efficiency of this compound for mild steel in a 1 M HCl solution, determined by electrochemical impedance spectroscopy (EIS).
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct, Ω cm²) | Double Layer Capacitance (Cdl, µF cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 120 | - |
| 0.1 | 250 | 85 | 80.0 |
| 0.5 | 800 | 50 | 93.8 |
| 1.0 | 1500 | 30 | 96.7 |
| 2.0 | 2000 | 25 | 97.5 |
Materials:
-
Mild steel coupons (working electrode)
-
Platinum foil (counter electrode)
-
Saturated calomel electrode (SCE) (reference electrode)
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Potentiostat/Galvanostat with EIS capability
Procedure:
-
Electrode Preparation:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode.
-
Fill the cell with 1 M HCl solution (blank) or 1 M HCl containing various concentrations of this compound.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Allow the working electrode to reach a stable open circuit potential (OCP).
-
Perform EIS measurements at OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV AC perturbation.
-
Fit the impedance data to an equivalent circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100.
-
-
Potentiodynamic Polarization:
-
Record potentiodynamic polarization curves by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation.
-
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Application as a Ligand in Coordination Chemistry
The nitrogen atom of the quinoline ring and the nitrogen atom of the nitrile group in this compound can both act as coordination sites for metal ions.[3][4] This allows the molecule to function as a versatile ligand for the synthesis of metal complexes with interesting photophysical, catalytic, or magnetic properties for materials science applications. For instance, coordination with transition metals like Ruthenium(II) or Iridium(III) could lead to novel phosphorescent materials.
This table summarizes the properties of a hypothetical Ruthenium(II) complex, --INVALID-LINK--₂, where bpy is 2,2'-bipyridine and 4-MeQ-2-CN is this compound.
| Property | Value | Method |
| Absorption Maximum (MLCT) | 455 nm | UV-Vis Spectroscopy |
| Emission Maximum | 610 nm | Photoluminescence Spectroscopy |
| Excited State Lifetime | 850 ns | Time-Resolved Photoluminescence |
| Quantum Yield | 15% | Integrating Sphere |
| Redox Potential (Ru²⁺/³⁺) | +1.25 V vs SCE | Cyclic Voltammetry |
Materials:
-
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate ([Ru(bpy)₂Cl₂]·2H₂O)
-
This compound
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Ethanol, Water, Diethyl ether
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve [Ru(bpy)₂Cl₂]·2H₂O (1.0 mmol) in a 1:1 mixture of ethanol and water (40 mL) by heating to reflux.
-
-
Ligand Addition:
-
Add this compound (1.1 mmol) to the refluxing solution.
-
Continue refluxing the mixture for 4 hours under a nitrogen atmosphere. The color of the solution should change from deep violet to reddish-orange.
-
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the solution to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ until no more precipitate forms.
-
Collect the orange-red precipitate by vacuum filtration.
-
Wash the solid with cold water and then with diethyl ether.
-
-
Recrystallization and Characterization:
-
Recrystallize the crude product from an acetone/diethyl ether solvent system.
-
Dry the purified complex under vacuum.
-
Characterize the complex using ¹H NMR, Mass Spectrometry, UV-Vis, and Photoluminescence spectroscopy.
-
Caption: Synthetic workflow for a Ruthenium(II) complex with this compound.
References
Application Notes and Protocols: 4-Methylquinoline-2-carbonitrile as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. Its versatile structure allows for functionalization at various positions, leading to compounds with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Among the numerous quinoline-based starting materials, 4-methylquinoline-2-carbonitrile stands out as a particularly valuable building block for the synthesis of a variety of heterocyclic compounds. The presence of the reactive nitrile group at the 2-position, coupled with the methyl group at the 4-position, offers multiple sites for chemical modification, enabling the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant heterocyclic compounds, specifically focusing on the preparation of tetrazoles and amidines.
Synthetic Workflow Overview
This compound serves as a versatile precursor for the synthesis of various heterocyclic systems through transformations of its nitrile group. The general workflow involves the conversion of the nitrile into other functional groups, which can then be cyclized or further modified to generate the desired heterocyclic rings.
Figure 1: General synthetic routes from this compound.
Application in the Synthesis of Tetrazolyl-Quinolines
The tetrazole ring is a well-established bioisostere of the carboxylic acid group in medicinal chemistry. Its incorporation into a molecule can enhance metabolic stability and improve pharmacokinetic properties. The synthesis of 2-(1H-tetrazol-5-yl)-4-methylquinoline from this compound can be achieved via a [3+2] cycloaddition reaction with an azide source.
Protocol 1: Synthesis of 4-Methyl-2-(1H-tetrazol-5-yl)quinoline via [3+2] Cycloaddition
This protocol is adapted from a general and widely used method for the synthesis of 5-substituted tetrazoles from nitriles.[1]
Materials and Reagents:
-
This compound
-
Sodium Azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl)
-
Toluene
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl acetate
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (3.0 eq), and triethylamine hydrochloride (3.0 eq) in toluene.
-
Reaction: Heat the mixture to 120 °C and stir vigorously for 36-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, extract the product with water.
-
Acidification: Carefully acidify the aqueous layer with concentrated HCl to a pH of 2-3. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.
Application in the Synthesis of Quinoline-2-carboxamidines
Amidines are important functional groups in medicinal chemistry, known for their ability to participate in hydrogen bonding and act as bioisosteres for various functional groups. The synthesis of 4-methylquinoline-2-carboximidamide derivatives from this compound can be accomplished through the Pinner reaction, which involves the formation of an intermediate imidate salt followed by reaction with an amine.
Protocol 2: Synthesis of 4-Methylquinoline-2-carboximidamide via the Pinner Reaction
This protocol is a general procedure for the Pinner reaction, which can be adapted for this compound.[2][3]
Materials and Reagents:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas or a solution in a suitable solvent)
-
Anhydrous Diethyl Ether
-
Ammonia (gas or a solution in a suitable solvent) or a primary/secondary amine
-
Anhydrous solvent (e.g., ethanol)
Equipment:
-
Three-necked round-bottom flask equipped with a gas inlet, a drying tube, and a stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Formation of the Pinner Salt:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol in a three-necked flask.
-
Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution with stirring until saturation.
-
Seal the flask and allow it to stand at 0-5 °C for 24-48 hours. The Pinner salt (ethyl 4-methylquinoline-2-carboximidate hydrochloride) will precipitate.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Formation of the Amidine:
-
Suspend the dried Pinner salt in an anhydrous solvent such as ethanol.
-
Cool the suspension in an ice bath and bubble anhydrous ammonia gas through it, or add a solution of the desired amine, until the solution is basic.
-
Stir the reaction mixture at room temperature for several hours.
-
Remove the solvent under reduced pressure. The resulting crude amidine can be purified by recrystallization or column chromatography.
-
Biological Activities of Derived Heterocyclic Compounds
Derivatives of this compound, particularly the resulting tetrazolyl-quinolines and quinoline-carboxamidines, have shown promising biological activities. These compounds are of significant interest in drug discovery programs targeting a range of diseases.
Antimicrobial Activity
Many quinoline derivatives exhibit potent antibacterial and antifungal properties. The incorporation of a tetrazole or amidine moiety can modulate this activity.
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
| Tetrazolyl-quinoline Derivatives | Escherichia coli | 32 | [4] |
| Staphylococcus aureus | >50 | [5] | |
| Candida albicans | 62.5 | [1] | |
| Cryptococcus neoformans | 15.6 | [1] | |
| Quinoline-Thiazole Hybrids | Escherichia coli (ATCC 35218) | 7.81 | [6] |
| Staphylococcus aureus (ATCC 6538) | 7.81 | [6] | |
| Quinoline-Sulfonamide Complexes | Staphylococcus aureus (ATCC25923) | 0.19 | [7] |
| Candida albicans (ATCC10231) | 0.19 | [7] |
Anticancer Activity
The quinoline scaffold is present in several anticancer drugs. Derivatives synthesized from this compound have been investigated for their cytotoxic effects against various cancer cell lines.
| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |
| Tetrazolo[1,5-a]quinoline-Pt(II) Complexes | HL-60 (human promyelocytic leukemia) | Potentially higher efficacy than cisplatin | [8] |
| Quinoline Carboxamide Derivatives | MCF-7 (human breast adenocarcinoma) | - | [6] |
| Jurkat (acute T cell leukemia) | 4-6.5 | [9] | |
| THP-1 (acute monocytic leukemia) | 4-6.5 | [9] |
Signaling Pathway and Experimental Workflow Visualization
The biological activity of these compounds can often be attributed to their interaction with specific cellular signaling pathways. For instance, many anticancer agents function by inhibiting key enzymes involved in cell proliferation or by inducing apoptosis.
Figure 2: Potential mechanism of action for anticancer quinoline derivatives.
The experimental workflow for evaluating the biological activity of the synthesized compounds typically involves a series of in vitro assays.
Figure 3: General workflow for drug discovery utilizing synthesized compounds.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols provided herein for the synthesis of tetrazolyl-quinolines and quinoline-carboxamidines offer a solid foundation for researchers to explore the chemical space around this privileged scaffold. The significant antimicrobial and anticancer activities reported for these classes of compounds underscore the potential of this compound as a starting point for the development of novel therapeutic agents. Further derivatization and biological evaluation are warranted to fully exploit the potential of this valuable synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and cytotoxicity evaluation of some new platinum(II) complexes of tetrazolo[1,5-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Chloro-7-cyanoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-cyanoquinoline is a key heterocyclic building block in medicinal chemistry and materials science. The electron-withdrawing nature of the cyano group at the 7-position, coupled with the nitrogen atom in the quinoline ring, significantly activates the C4-position towards nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for the facile and regioselective introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of functionalized quinoline derivatives.[1][2] These derivatives are of significant interest in drug discovery programs, with the 4-aminoquinoline scaffold being a well-established pharmacophore in antimalarial drugs and a promising candidate for the development of novel anticancer agents.[3][4]
This document provides detailed protocols for conducting nucleophilic aromatic substitution reactions on 4-chloro-7-cyanoquinoline, presenting various methodologies and summarizing key reaction parameters to aid in the efficient synthesis of 4-substituted-7-cyanoquinolines.
General Reaction Mechanism
The nucleophilic aromatic substitution of 4-chloro-7-cyanoquinoline proceeds via a two-step addition-elimination mechanism.[5][6] The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 4-position of the quinoline ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The aromaticity of the ring is subsequently restored by the elimination of the chloride leaving group, yielding the 4-substituted-7-cyanoquinoline product. The presence of the electron-withdrawing cyano group at the para-position relative to the substitution site is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.[6][7]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for various nucleophilic aromatic substitution reactions performed on 4-chloro-7-cyanoquinoline and the closely related 4,7-dichloroquinoline, offering a comparative overview of different methodologies and their outcomes.
Table 1: Conventional Heating Protocols for SNAr with Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Amine | Ethanol, Isopropanol, DMF, or DMSO | K₂CO₃ or Et₃N | 80 - 140 | Not Specified | Not Specified | [3] |
| Butyl amine | Neat | None | 120 - 130 | 6 | Not Specified | [4] |
| N,N-dimethyl-ethane-1,2-diamine | Neat | None | 120 - 130 | 6 - 8 | Not Specified | [4] |
| Ethane-1,2-amine | Neat | None | 80 → 130 | 8 | Not Specified | [4] |
Table 2: Alternative Energy Sources for SNAr with Amines on Dichloroquinolines
| Nucleophile | Solvent | Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| o-Phenylenediamine | Ethanol | Ultrasound | 90 | 30 | High | [8] |
| Thiosemicarbazide | Ethanol | Ultrasound | 90 | 30 | High | [8] |
| 3-Amino-1,2,4-triazole | Ethanol | Ultrasound | 90 | 30 | 78-89 | [8] |
| Alkyl/Aryl/Heteroarylamines | DMSO | Microwave | 140 - 180 | 20 - 30 | 80-95 | [9] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with Amines under Conventional Heating
This protocol outlines a general method for the reaction of 4-chloro-7-cyanoquinoline with a variety of primary and secondary amines.[3]
Materials:
-
4-chloro-7-cyanoquinoline (1 equivalent)
-
Primary or secondary amine (1.1-2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5-2.0 equivalents)
-
Ethanol, Isopropanol, N,N-dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7-cyanoquinoline in a suitable solvent.
-
Add the desired primary or secondary amine to the solution.
-
Add the base (K₂CO₃ or Et₃N) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80 °C and 140 °C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: Neat Reaction Conditions for SNAr with Amines
This solvent-free protocol is suitable for reactions with liquid amines.[4]
Materials:
-
4-chloro-7-cyanoquinoline (or other 7-substituted-4-chloroquinoline) (2.5 mmol)
-
Amine (e.g., butyl amine, N,N-dimethyl-ethane-1,2-diamine) (5 mmol)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Dichloromethane
-
5% aqueous NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous MgSO₄
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, mix 4-chloro-7-cyanoquinoline and the amine.
-
Heat the mixture to 120-130 °C with constant stirring for the specified time (e.g., 6-8 hours).[4]
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer successively with 5% aqueous NaHCO₃, water, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by precipitation or recrystallization.
Protocol 3: Ultrasound-Assisted SNAr with Amines
This protocol utilizes ultrasound irradiation to accelerate the reaction, based on procedures for 4,7-dichloroquinoline.[8]
Materials:
-
4-chloro-7-cyanoquinoline (0.01 mol)
-
Amine nucleophile (e.g., o-phenylenediamine, thiosemicarbazide, 3-amino-1,2,4-triazole) (0.01 mol)
-
Ethanol (15 mL)
-
Round-bottom flask
-
Reflux condenser
-
Ultrasonic bath with heating capabilities
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7-cyanoquinoline in ethanol.
-
Add the desired amine nucleophile to the solution.
-
Attach a reflux condenser and place the flask in an ultrasonic bath.
-
Irradiate the mixture at a specified temperature (e.g., 90 °C) for a short duration (e.g., 30 minutes).[8]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution.
Caption: General experimental workflow for SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
One-Pot Synthesis of Functionalized Quinoline Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its functionalized derivatives represent a cornerstone in medicinal chemistry and materials science. This versatile heterocyclic scaffold is a key pharmacophore in a wide array of therapeutic agents, exhibiting activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The development of efficient and scalable synthetic methodologies is therefore of paramount importance. One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency.[6][7][8]
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized quinoline derivatives, focusing on widely utilized and robust named reactions.
Key One-Pot Synthetic Strategies
Several classical and modern synthetic reactions can be adapted for the one-pot synthesis of quinolines. The choice of method often depends on the desired substitution pattern and the available starting materials.
-
Friedländer Annulation: This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][9][10][11][12] It is a powerful method for accessing a wide range of polysubstituted quinolines.
-
Combes Synthesis: The Combes synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[1][13]
-
Doebner-von Miller Reaction: This reaction provides a route to 2- and/or 4-substituted quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound.[6][8][9][14][15][16][17][18]
-
Gould-Jacobs Reaction: This method is particularly useful for the synthesis of 4-hydroxyquinoline derivatives, starting from an aniline and an alkoxymethylenemalonate ester.[2][5][19][20]
Data Presentation: A Comparative Overview of One-Pot Quinoline Syntheses
The following table summarizes quantitative data for the synthesis of various functionalized quinoline derivatives via different one-pot methodologies, providing a comparative look at their efficiency under various conditions.
| Quinoline Derivative | Synthesis Method | Reactants | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Phenylquinoline | Friedländer | 2-Aminobenzaldehyde, Acetophenone | Fe powder, aq. HCl, KOH / EtOH | 4 | 80 | 92 |
| 2,4-Dimethylquinoline | Combes | Aniline, Acetylacetone | H₂SO₄ | 0.5 | 100 | 89 |
| 2-Methylquinoline | Doebner-von Miller | Aniline, Crotonaldehyde | HCl / H₂O | 12 | 100 | 75 |
| 4-Hydroxyquinoline | Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | None / Dowtherm A | 0.5 | 250 | 95[5] |
| 2,3,7-Trisubstituted quinoline | Friedländer | 1-Amino-4-bromobenzaldehyde, Ethyl acetoacetate | HCl / H₂O | - | - | 77-95[11] |
| 2-Arylquinolines | Metal-Free Aerobic | 2-(Aminomethyl)aniline, Aryl ketones | O₂ atmosphere | - | - | Good[14] |
| Polysubstituted quinolines | Friedländer | 2-Aminoaryl ketones, α-Methylene ketones | Zeolites (H-BEA, H-FAU) / Toluene or Solvent-free | - | - | Average to good[21] |
| Substituted quinolines | Friedländer | 2-Amino-5-chlorobenzophenone, Active methylene compounds | PEG-SO₃H / H₂O | - | 60 | Good to excellent[21] |
Experimental Protocols
Protocol 1: One-Pot Friedländer Synthesis of 2-Phenylquinoline
This protocol describes a practical and scalable one-pot synthesis of 2-phenylquinoline from o-nitrobenzaldehyde and acetophenone.[22] The in situ reduction of the nitro group to an amine is followed by the Friedländer condensation.
Materials:
-
o-Nitrobenzaldehyde
-
Acetophenone
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of iron powder (3.0 equiv.) in a mixture of ethanol and water (4:1, v/v), add a catalytic amount of concentrated HCl.
-
Heat the mixture to 80 °C and then add a solution of o-nitrobenzaldehyde (1.0 equiv.) and acetophenone (1.2 equiv.) in ethanol dropwise over 30 minutes.
-
After the addition is complete, continue stirring at 80 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Basify the filtrate with a 2M aqueous solution of KOH until pH > 10.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 2-phenylquinoline.
Protocol 2: One-Pot Gould-Jacobs Synthesis of 4-Hydroxyquinoline
This protocol details the synthesis of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate (DEEM).[2][20] The reaction proceeds through a condensation followed by a high-temperature cyclization.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or other high-boiling solvent)
-
Hexane
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.).
-
Heat the mixture at 140-150 °C for 2 hours. The initial condensation reaction can be monitored by observing the evolution of ethanol.
-
Add a high-boiling solvent such as Dowtherm A to the reaction mixture.
-
Heat the mixture to 250 °C and maintain this temperature for 30 minutes to induce cyclization.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add hexane to the mixture to further precipitate the product and to help in washing away the high-boiling solvent.
-
Filter the solid product and wash thoroughly with hexane.
-
The crude 4-hydroxyquinoline can be further purified by recrystallization from ethanol.
Visualizations
Friedländer Annulation Workflow
Caption: A generalized workflow for the one-pot Friedländer synthesis.
Combes Synthesis Signaling Pathway
Caption: Key steps in the Combes synthesis of quinolines.
Logical Relationship in Drug Development
Caption: The role of quinoline synthesis in the drug discovery pipeline.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. du.edu.eg [du.edu.eg]
- 5. mdpi.com [mdpi.com]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 21. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Application Notes and Protocols: 4-Methylquinoline-2-carbonitrile in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-Methylquinoline-2-carbonitrile as a core scaffold for the rational design and synthesis of novel fluorescent probes. The protocols outlined below are based on established methodologies for quinoline-based sensors and provide a framework for the development and characterization of probes for detecting changes in microenvironmental parameters such as viscosity and for the detection of metal ions.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their unique photophysical properties and diverse applications in medicinal chemistry and materials science.[1] The inherent fluorescence of the quinoline scaffold makes it an excellent building block for the development of sensitive and selective fluorescent probes. This compound, with its reactive methyl and nitrile functionalities, offers a versatile platform for the synthesis of sophisticated molecular sensors.
The strategic functionalization of the 4-methyl group, which is known to be acidic, allows for the introduction of various recognition moieties and the extension of the π-conjugated system through reactions like the Knoevenagel condensation.[2][3] This modification can lead to significant changes in the photophysical properties of the molecule, such as shifts in emission wavelength and enhancement of quantum yield, which are fundamental to the design of "turn-on" or ratiometric fluorescent probes.
This document details the proposed synthesis of a viscosity-sensitive fluorescent probe derived from this compound and provides protocols for its characterization and application in sensing viscosity and detecting metal ions.
Proposed Synthesis of a Viscosity-Sensitive Fluorescent Probe
A promising strategy for developing a viscosity-sensitive probe from this compound involves a Knoevenagel condensation reaction. This reaction will extend the π-conjugation of the quinoline core, often leading to a "molecular rotor" type probe whose fluorescence is environmentally sensitive.
Reaction Scheme:
References
Catalytic Routes to Polysubstituted Quinolines: A Researcher's Guide
Application Notes and Protocols for the Synthesis of Polysubstituted Quinolines
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold remains a cornerstone of heterocyclic chemistry, underpinning a vast array of pharmaceuticals and functional materials. The development of efficient, selective, and sustainable catalytic methods for the synthesis of polysubstituted quinolines is a dynamic field of research. These application notes provide an overview and detailed protocols for several modern catalytic strategies, including metal-catalyzed, organocatalyzed, and photocatalyzed approaches.
Metal-Catalyzed Synthesis: Modified Friedländer Annulation
The Friedländer annulation, a classical method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Modern adaptations utilize various catalysts to enhance reaction rates, yields, and substrate scope under milder conditions.
Application Note 1: Ceric Ammonium Nitrate (CAN) Catalyzed Friedländer Annulation
This method offers a practical and efficient route for the diversity-oriented synthesis of quinolines at ambient temperature.[1][2] Ceric ammonium nitrate acts as a mild Lewis acid catalyst to promote the condensation and cyclization steps.[1] The reaction is notable for its operational simplicity, short reaction times, and broad functional group tolerance.
Table 1: CAN-Catalyzed Friedländer Annulation of 2-Aminoaryl Ketones with α-Methylene Carbonyl Compounds [1]
| Entry | 2-Aminoaryl Ketone | α-Methylene Carbonyl Compound | Time (min) | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | 45 | 95 |
| 2 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 40 | 96 |
| 3 | 2-Aminoacetophenone | Acetylacetone | 50 | 92 |
| 4 | 2-Amino-5-nitroacetophenone | Dimedone | 60 | 88 |
Experimental Protocol: General Procedure for CAN-Catalyzed Friedländer Annulation [1]
-
To a solution of the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol) in ethanol (10 mL), add ceric ammonium nitrate (CAN) (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired polysubstituted quinoline.
Application Note 2: Copper-Catalyzed Aerobic Oxidative Cyclization
This protocol describes a one-pot synthesis of polysubstituted quinolines from 2-vinylanilines or 2-arylanilines and 2-methylquinolines, utilizing dioxygen from the air as the terminal oxidant.[3] This copper-catalyzed method proceeds via C(sp³)–H and C(sp²)–H bond functionalization, offering an environmentally friendly and cost-effective approach.[4]
Table 2: Copper-Catalyzed Aerobic Oxidative Cyclization [3]
| Entry | Aniline Derivative | Methylarene | Catalyst System | Temperature (°C) | Yield (%) |
| 1 | 2-Vinylaniline | 2-Methylquinoline | CuBr (10 mol%), K₂CO₃ (2 equiv) | 120 | 78 |
| 2 | 2-(4-Methoxyphenyl)aniline | 2-Methylquinoline | CuBr (10 mol%), K₂CO₃ (2 equiv) | 120 | 72 |
| 3 | 2-Vinylaniline | 2,6-Dimethylpyridine | Cu(OAc)₂ (10 mol%), K₂CO₃ (2 equiv) | 120 | 65 |
Experimental Protocol: General Procedure for Copper-Catalyzed Aerobic Oxidative Cyclization [3]
-
In a sealed tube, combine the aniline derivative (0.5 mmol), the methylarene (1.0 mmol), copper(I) bromide (0.05 mmol, 10 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Add dimethyl sulfoxide (DMSO) (2.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours under an air atmosphere (using a balloon).
-
After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the polysubstituted quinoline.
Application Note 3: Iron-Catalyzed Three-Component Synthesis
This method provides an environmentally benign and cost-effective synthesis of 2,4-disubstituted quinolines from simple and readily available starting materials: aldehydes, amines, and styrenes.[4][5] The reaction is catalyzed by inexpensive and non-toxic iron(III) chloride, using oxygen as the oxidant.
Table 3: Iron(III)-Catalyzed Three-Component Quinoline Synthesis [4]
| Entry | Aldehyde | Amine | Styrene | Yield (%) |
| 1 | Benzaldehyde | Aniline | Styrene | 85 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Styrene | 82 |
| 3 | Benzaldehyde | 4-Methoxyaniline | Styrene | 88 |
| 4 | Butyraldehyde | Aniline | 4-Methylstyrene | 75 |
Experimental Protocol: General Procedure for Iron(III)-Catalyzed Three-Component Synthesis [4]
-
To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), styrene (1.5 mmol), and iron(III) chloride (0.1 mmol, 10 mol%).
-
Add 1,2-dichloroethane (DCE) (3 mL) as the solvent.
-
Seal the vial and heat the reaction mixture at 100 °C for 12 hours under an oxygen atmosphere (balloon).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,4-disubstituted quinoline.
Photocatalyzed Synthesis: A Mild and Efficient Approach
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions with high selectivity.
Application Note 4: Phenanthrenequinone-Sensitized Photocatalytic Synthesis
This protocol describes a mild and efficient method for the synthesis of 2,4-disubstituted quinolines via the electrocyclization of 2-vinylarylimines.[6][7] The reaction is catalyzed by 9,10-phenanthrenequinone (PQ) under blue LED irradiation at room temperature.[6]
Table 4: Phenanthrenequinone-Catalyzed Photocatalytic Quinoline Synthesis [6]
| Entry | 2-Vinylarylimine Substrate | Time (h) | Yield (%) |
| 1 | (E)-N-(2-styrylphenyl)benzylidenamine | 1 | 92 |
| 2 | (E)-4-methyl-N-(2-styrylphenyl)benzylidenamine | 1 | 95 |
| 3 | (E)-4-chloro-N-(2-styrylphenyl)benzylidenamine | 2 | 88 |
| 4 | (E)-N-(2-(prop-1-en-1-yl)phenyl)benzylidenamine | 1.5 | 90 |
Experimental Protocol: General Procedure for Photocatalytic Quinoline Synthesis [6]
-
In a 20 mL vial, add the 2-vinylarylimine (0.1 mmol, 1.0 equiv), 9,10-phenanthrenequinone (PQ) (0.015 mmol, 15 mol%), and magnesium carbonate (MgCO₃) n-hydrate (20 mg/mL, 2.1 equiv).
-
Add dichloromethane (DCM) (1 or 2 mL to achieve a 0.1 M concentration of the imine).
-
Seal the vial with a septum and exchange the atmosphere with dry air using a balloon for 15 minutes. Leave the balloon attached.
-
Stir the reaction mixture and irradiate with blue LEDs (455 nm) at room temperature for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired quinoline.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. Iron Catalysis for Quinoline Synthesis - ChemistryViews [chemistryviews.org]
- 5. l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. oiccpress.com [oiccpress.com]
- 7. researchgate.net [researchgate.net]
Green Synthesis Approaches for Quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] However, traditional synthetic methods for quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often necessitate harsh conditions, toxic reagents, and volatile organic solvents, which pose significant environmental and safety risks.[1][3] The principles of green chemistry offer a transformative approach to chemical synthesis by focusing on the design of products and processes that minimize the use and generation of hazardous substances.[4] In the context of quinoline synthesis, this involves the adoption of alternative energy sources like microwave and ultrasound, the use of benign solvents such as water and ethanol, and the development of reusable and non-toxic catalysts.[1][5] These green methodologies not only reduce the environmental impact but also frequently lead to enhanced reaction efficiency, higher yields, and simplified purification processes.[1]
Application Notes: Advantages of Green Synthesis Approaches
Green chemistry offers a multitude of advantages over conventional methods for synthesizing quinoline derivatives. These modern techniques are not only environmentally responsible but also often provide significant practical benefits in a laboratory and industrial setting.
Key Advantages:
-
Reduced Reaction Times: Microwave and ultrasound-assisted syntheses can dramatically shorten reaction times from hours to minutes.[6][7][8]
-
Higher Yields: Many green protocols report improved product yields compared to their traditional counterparts.[3][9]
-
Energy Efficiency: Alternative energy sources like microwaves and ultrasound can lead to more efficient energy transfer and reduced overall energy consumption.[10]
-
Use of Benign Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene glycol (PEG) significantly reduces environmental pollution and improves safety.[4][9] Solvent-free conditions represent an ideal scenario.[11][12]
-
Atom Economy: Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, minimizing waste.[13][14]
-
Reusable Catalysts: The development of heterogeneous nanocatalysts, solid acid catalysts, and biocatalysts allows for easy separation and reuse, reducing cost and waste.[2][15]
-
Improved Safety: By avoiding toxic reagents, harsh acids, and high pressures, green synthesis methods inherently offer a safer working environment.[16]
-
Simplified Work-up and Purification: Cleaner reactions with fewer byproducts often lead to simpler and more efficient purification procedures.[5]
The following diagram illustrates the diverse strategies employed in the green synthesis of quinolines.
Caption: Overview of Green Synthesis Strategies for Quinolines.
Comparative Data of Green Synthesis Methods
The following tables summarize quantitative data for various green synthesis approaches for quinoline derivatives, allowing for easy comparison of their efficiencies.
Table 1: Microwave-Assisted Synthesis of Quinolines
| Starting Materials | Catalyst/Solvent | Power (W) / Temp (°C) | Time | Yield (%) | Reference |
| 2,6-diaminotoluene, glycerol, arsenic(V) oxide | H₂SO₄ (conc.) | - / - | - | - | [17][18] |
| Formyl-quinoline, heterocyclic amine, 1,3-diketone | DMF | 250 / 125-135 | 8-20 min | - | [17][19] |
| Anilines, aldehydes, 4-substituted phenyl acetylenes | Montmorillonite K-10 | - / - | 10 min | 72-96 | [9] |
| Ferrocene carboxaldehyde, dimedone, ketone | Ammonium acetate / Water | - / 100 | 10-15 min | 75-93 | [9] |
| 2-aminoaryl ketones, α-methylene carbonyl compounds | Nafion NR50 / Ethanol | - / - | - | - | [20] |
Table 2: Ultrasound-Assisted Synthesis of Quinolines
| Starting Materials | Catalyst/Solvent | Time | Yield (%) | Reference |
| Aromatic aldehydes, cyclohexanone, malononitrile, ammonium acetate | Fe₃O₄@SiO₂-SO₃H / Ethanol | - | - | [11] |
| Isatins, 4-hydroxy-2H-quinolin-2-one, malononitrile | Piperidine / Water | 5 min | Good | [21] |
| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde, aromatic acid hydrazide | Glacial acetic acid / Ethanol | 4-6 min | Excellent | [6] |
| Imidazole derivatives, bromo-derivatives | - / Acetonitrile | 1-2 hours | ~50-90 | [22] |
Table 3: Multicomponent and Catalytic Syntheses of Quinolines
| Reaction Type | Starting Materials | Catalyst/Solvent | Conditions | Time | Yield (%) | Reference |
| Modified Doebner MCR | Aryl aldehyde, amine, pyruvate | p-TSA / Water:Ethylene glycol | - | 3 h | 85 | [13] |
| Friedländer Synthesis | 2-aminoaryl ketones, α-methylene carbonyls | g-C₃N₄-CO-(CH₂)₃-SO₃H / Solvent-free | 100 °C | 4 h | - | [12][15] |
| Three-Component Reaction | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedone | Fe₃O₄ NPs-cell / Water | Reflux | 2 h | 88-96 | [2][11] |
| One-Pot Three-Component Condensation | Enaminones, isatin derivatives, indane-1,3-dione | Ceric ammonium nitrate / Ethanol:Water | - | 10-40 min | 84-94 | [9] |
| Modified Friedländer Reaction | Bromo aromatic benzaldehydes/ketones, sodium azide, active methylene substrates | CuSO₄-D-glucose / Water-Ethanol | - | 3-12 h | 76-95 | [9] |
| One-Pot Three-Component Reaction | 6-amino-1,3-dimethyluracil, aldehydes, dimedone | p-TSA / Water | 90 °C | 2.5-3.5 h | 60-94 | [9] |
| Three-Component Reaction | Aromatic aldehydes, amines, ferrocenyl acetylene | p-TSA / Water | Reflux | - | 69-95 | [5][9] |
| Friedländer Reaction | 2-amino-5-chlorobenzaldehyde, ethyl acetoacetate | Co(0) and Cu(0) doped aerogels / Solvent-free | 50 °C | 2 h | 90-97 | [9] |
Experimental Protocols
Herein, we provide detailed methodologies for key green synthesis experiments for quinoline derivatives.
Protocol 1: Microwave-Assisted Three-Component Synthesis of Pyrimido[4,5-b]quinolone Derivatives
This protocol is adapted from a general procedure for the catalyst-free, one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines bearing a quinoline moiety.[17][19]
Materials:
-
Formyl-quinoline derivative (0.05 mmol)
-
Appropriate heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol)
-
Cyclic 1,3-diketone (0.05 mmol)
-
Dimethylformamide (DMF) (1.0 mL)
-
Microwave-safe reaction vessel with a magnetic stirrer
-
Microwave reactor
-
Filtration apparatus
-
Ethanol for washing
Procedure:
-
In a microwave-safe vessel, combine equimolar amounts of the formyl-quinoline derivative (0.05 mmol), the appropriate heterocyclic amine (0.05 mmol), and a cyclic 1,3-diketone (0.05 mmol).
-
Add DMF (1.0 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 125–135 °C for 8–20 minutes. The microwave power is typically set to 250 W with a pressure of 30 PSI.[17][19]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product can be collected by filtration.
-
Wash the product with cold ethanol and dry to obtain the purified pyrimido[4,5-b]quinolone derivatives.
The following diagram illustrates the general workflow for this microwave-assisted synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. tandfonline.com [tandfonline.com]
- 10. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. benchchem.com [benchchem.com]
- 18. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Ultrasound-assisted the three-component synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones in water – Oriental Journal of Chemistry [orientjchem.org]
- 22. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylquinoline-2-carbonitrile
Welcome to the technical support center for the synthesis of 4-Methylquinoline-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Reissert reaction, a widely used method for introducing a cyano group at the 2-position of quinolines.
Issue 1: Low or No Yield of the Reissert Compound Intermediate
-
Question: I am not getting a good yield of the intermediate 1-acyl-4-methyl-1,2-dihydroquinoline-2-carbonitrile. What could be the problem?
-
Answer: Low yields of the Reissert compound can stem from several factors:
-
Moisture: The reaction is sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the cyanide source. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Purity of 4-Methylquinoline: Impurities in the starting material can interfere with the reaction. It is advisable to use freshly distilled or purified 4-methylquinoline.
-
Inefficient Acylating Agent: The choice of acyl chloride can impact the reaction's success. Benzoyl chloride is commonly used, but other acyl chlorides can be explored for better results.
-
Cyanide Source Reactivity: Potassium cyanide (KCN) requires a two-phase system (e.g., dichloromethane/water) for the reaction to proceed, and its reactivity can be variable. Using trimethylsilyl cyanide (TMSCN) in an anhydrous solvent like dichloromethane, often with a Lewis acid catalyst like aluminum chloride, can lead to higher and more consistent yields.[1]
-
Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control exothermic reactions and minimize side products. Allowing the temperature to rise can decrease the yield.
-
Issue 2: Difficulty in the Aromatization of the Reissert Compound
-
Question: I have successfully synthesized the Reissert intermediate, but I am struggling to convert it to the final product, this compound. How can I improve this step?
-
Answer: The final step involves the removal of the N-acyl group and elimination to form the aromatic quinoline ring.
-
Hydrolysis Conditions: Acid-catalyzed hydrolysis is a common method. Refluxing the Reissert compound in concentrated hydrochloric acid or a mixture of acetic acid and hydrochloric acid can be effective.[2] The reaction time and temperature are critical and may require optimization.
-
Base-Catalyzed Elimination: Alternatively, treatment with a base like sodium methoxide in methanol can also promote the elimination of the acyl group.[2]
-
Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
-
Issue 3: Formation of Significant Side Products
-
Question: My final product is contaminated with several impurities. What are the likely side products and how can I avoid them?
-
Answer: Side reactions can lower the yield and complicate purification.
-
Hydrolysis of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid or an amide under harsh acidic or basic conditions during workup or the aromatization step.[3] Using milder conditions can help to avoid this.
-
Formation of Pseudo-bases: In the presence of water, quinolinium salts can form pseudo-bases, which can lead to undesired byproducts.[4]
-
Ring-Opened Products: Under certain conditions, especially with harsher reagents, ring-opening of the quinoline system can occur.[5]
-
To minimize side products:
-
Maintain strict anhydrous conditions during the Reissert compound formation.
-
Carefully control the temperature.
-
Optimize the duration and conditions of the hydrolysis/aromatization step.
-
-
Issue 4: Challenges in Product Purification
-
Question: I am finding it difficult to purify the final this compound. What are the recommended purification methods?
-
Answer: Purification can be achieved through several methods:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from non-polar impurities. A gradient elution with a solvent system like hexane/ethyl acetate is often a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.[6][7][8][9][10] Common solvents to screen include ethanol, ethyl acetate, or mixtures like hexane/ethyl acetate.
-
Acid-Base Extraction: The basic nitrogen atom in the quinoline ring allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by basifying the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound via the Reissert reaction?
A1: The formation of the 1-acyl-4-methyl-1,2-dihydroquinoline-2-carbonitrile (the Reissert compound) is arguably the most critical step. The yield and purity of this intermediate directly impact the overall success of the synthesis. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures, is paramount.
Q2: Can I use a different acylating agent other than benzoyl chloride?
A2: Yes, other acyl chlorides, such as acetyl chloride or chloroformates, can be used. The choice of the acylating agent can influence the stability of the Reissert intermediate and the ease of its subsequent removal. It is an important parameter to optimize for improving the overall yield.
Q3: Is potassium cyanide the only option as a cyanide source?
A3: No, trimethylsilyl cyanide (TMSCN) is an excellent alternative to potassium cyanide.[1][11][12][13] It is often used in anhydrous conditions and can lead to higher yields and cleaner reactions, although it is more expensive and requires careful handling due to its toxicity and moisture sensitivity.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of both the Reissert compound formation and the subsequent aromatization step. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the safety precautions I should take during this synthesis?
A5: This synthesis involves highly toxic materials and should be performed with appropriate safety measures.
-
Cyanides: Potassium cyanide and trimethylsilyl cyanide are extremely toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
-
Acyl Chlorides: Acyl chlorides are corrosive and lachrymatory. Handle them in a fume hood.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.
Data Presentation
Table 1: Comparison of Cyanide Sources for Reissert Compound Formation
| Cyanide Source | Reaction Conditions | Typical Yield of Intermediate | Advantages | Disadvantages |
| Potassium Cyanide (KCN) | Dichloromethane/Water (two-phase) | 50-70% | Inexpensive, readily available | Heterogeneous reaction, can lead to side reactions (e.g., hydrolysis), variable yields |
| Trimethylsilyl Cyanide (TMSCN) | Anhydrous Dichloromethane, with or without Lewis Acid catalyst (e.g., AlCl₃) | 70-90% | Homogeneous reaction, higher yields, cleaner reaction | More expensive, moisture-sensitive, highly toxic |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzoyl-4-methyl-1,2-dihydroquinoline-2-carbonitrile (Reissert Compound)
This protocol is a general procedure adapted from the classical Reissert reaction.
Materials:
-
4-Methylquinoline
-
Benzoyl chloride
-
Potassium cyanide (KCN)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylquinoline (1 equivalent) in dichloromethane.
-
Add an aqueous solution of potassium cyanide (1.5 - 2 equivalents).
-
Cool the biphasic mixture to 0-5 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).
-
Separate the organic layer, wash it with water, dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Reissert compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Aromatization to this compound
Materials:
-
1-Benzoyl-4-methyl-1,2-dihydroquinoline-2-carbonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Suspend the Reissert compound in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude this compound can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. dl.ndl.go.jp [dl.ndl.go.jp]
- 5. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. US4429145A - Preparation of trimethylsilyl cyanide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Substituted Quinoline Synthesis
Welcome to the technical support center for substituted quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common experimental challenges. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data, and experimental protocols for the most common quinoline synthesis methods.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. What can I do?
A1: The Skraup reaction is notoriously exothermic. To moderate the reaction, you can implement the following strategies:
-
Add a Moderator : Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by ensuring the oxidation step proceeds more smoothly.[1]
-
Alternative Oxidizing Agent : Instead of nitrobenzene, which also acts as a solvent, arsenic acid can be used for a less vigorous reaction.[2]
-
Gradual Heating and Acid Addition : Ensure slow, controlled heating of the reaction mixture and add the concentrated sulfuric acid slowly with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[2]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates. To minimize tarring:
-
Use a Moderator : Ferrous sulfate (FeSO₄) can help control the reaction rate and reduce charring.
-
Optimize Temperature : Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase must be controlled.
Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A3: Low yields in the Doebner-von Miller reaction are often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate.[3] To address this:
-
Use a Biphasic Reaction Medium : Utilizing a biphasic system (e.g., water-toluene) can sequester the carbonyl compound in the organic phase, significantly reducing polymerization and increasing the product yield.[3][4]
-
Slow Addition of Reactants : Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control its concentration and minimize self-condensation.[4]
-
Optimize Catalyst : The reaction can be catalyzed by both Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) and Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid).[5] Optimizing the catalyst and its concentration can improve yields.
Q4: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?
A4: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[6] Here are some strategies to address this:
-
Catalyst Selection : The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[6]
-
Substrate Modification : Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.[6]
-
Reaction Conditions : Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.
Q5: My Combes synthesis is giving a low yield. What factors could be responsible?
A5: Low yields in the Combes synthesis can result from incomplete condensation or cyclization steps.
-
Catalyst Choice : The reaction is typically acid-catalyzed. Using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient than the commonly used sulfuric acid.[7]
-
Steric Hindrance : The steric effects of substituents on the aniline or the β-diketone can play a significant role. Choosing less sterically hindered starting materials, if possible, can improve yields.[7]
Q6: How can I effectively purify my synthesized quinoline derivative?
A6: Purification can be challenging due to residual starting materials and tarry byproducts. Common techniques include:
-
Steam Distillation : Particularly effective for crude products from classical syntheses like the Skraup reaction to isolate the volatile quinoline product from non-volatile tar.[8]
-
Column Chromatography : A standard method for separating the desired product from impurities.
-
Recrystallization : Useful for obtaining highly pure crystalline products.
-
Acid-Base Extraction : Since quinolines are basic, they can be separated from non-basic impurities by dissolving the crude mixture in an organic solvent, extracting with an aqueous acid, neutralizing the aqueous layer, and then re-extracting the purified quinoline.
Troubleshooting Guides
General Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues in quinoline synthesis.
Data Presentation: Comparative Analysis of Synthesis Methods
The selection of a synthesis method depends on the desired substitution pattern, available starting materials, and reaction condition tolerance.
Table 1: Comparison of Key Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Typical Products | Key Advantages | Key Disadvantages |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Unsubstituted or Substituted Quinolines | Simple starting materials, good for parent quinoline. | Harsh, often violent reaction conditions, low yields for some substituted anilines.[9] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl, H₂SO₄), Heat | 2- and/or 4-Substituted Quinolines | Wider range of substituted quinolines than Skraup.[9] | Potential for polymerization and regioselectivity issues.[9] |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-Methylene | Acid or Base Catalyst, Heat | Polysubstituted Quinolines | High yields, good regioselectivity, milder conditions.[9][10] | Limited availability of 2-aminoaryl carbonyl precursors.[9] |
| Combes | Aniline, β-Diketone | Acid Catalyst (e.g., H₂SO₄, PPA) | 2,4-Disubstituted Quinolines | Access to 2,4-substituted pattern.[7] | Steric hindrance can be a major issue. |
Table 2: Reported Yields for Selected Quinoline Syntheses
| Synthesis Method | Product | Catalyst/Conditions | Yield (%) | Reference |
| Skraup | Quinoline | Nitrobenzene, FeSO₄, ~150°C | 84-91 | [8] |
| Doebner-von Miller | 2-Methylquinoline | HCl, Toluene (biphasic) | Moderate to Good | [4] |
| Friedländer | Various Polysubstituted Quinolines | Iodine, Solvent-free, 100-120°C | 85-95 | [8][11] |
| Friedländer | Various Polysubstituted Quinolines | p-TsOH, Microwave, 3-5 min | 88-96 | [8] |
| Friedländer | Various Polysubstituted Quinolines | Neodymium(III) nitrate, 120-125°C | 88-96 | [8] |
| Friedländer | Various Polysubstituted Quinolines | [bmim]HSO₄ (Ionic Liquid) | High | [2] |
| Combes | 2,4-Dimethylquinoline | H₂SO₄ | Moderate | [12] |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Moderator
This protocol describes the synthesis of the parent quinoline using ferrous sulfate as a moderator to control the reaction's exothermicity.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (as oxidizing agent and solvent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
In a fume hood, equip a large round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Carefully add concentrated sulfuric acid to glycerol in the flask with cooling.
-
Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.[9]
-
Slowly add nitrobenzene.
-
Heat the mixture gently. The reaction is highly exothermic and may become vigorous. Maintain careful temperature control (around 150°C) and efficient stirring.
-
After the initial vigorous reaction subsides, continue heating under reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully dilute with water.
-
Neutralize the acidic solution with a concentrated NaOH solution until it is strongly alkaline.
-
Perform steam distillation to separate the quinoline and unreacted nitrobenzene from the tarry residue.
-
Separate the organic layer of the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Biphasic System)
This protocol utilizes a biphasic system to minimize polymerization of the α,β-unsaturated aldehyde.[4]
Materials:
-
Aniline
-
6 M Hydrochloric Acid (HCl)
-
Crotonaldehyde
-
Toluene
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask with a reflux condenser and mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.[4]
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.[4]
-
Add the crotonaldehyde-toluene solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[4]
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.[4]
-
Once complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated NaOH solution until the pH is basic.[4]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude 2-methylquinoline by vacuum distillation or column chromatography.[4]
Signaling Pathways and Workflow Diagrams
Friedländer Synthesis Mechanism
The Friedländer synthesis can proceed via two main pathways depending on the conditions: an initial aldol addition or Schiff base formation.
Combes Synthesis Workflow
This diagram illustrates the key steps in the Combes synthesis of 2,4-disubstituted quinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [research.usc.edu.au]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
Technical Support Center: Purification of Crude 4-Methylquinoline-2-carbonitrile
Welcome to the Technical Support Center for the purification of crude 4-Methylquinoline-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route employed, common impurities may include:
-
Unreacted starting materials: Such as the corresponding aniline and ketone/aldehyde precursors.
-
Side-products from the quinoline ring formation: Classical methods like the Skraup or Doebner-von Miller syntheses are often conducted under harsh acidic and high-temperature conditions, which can lead to the formation of polymeric tars and other colored byproducts.[1][2]
-
Isomeric quinolines: Depending on the precursors and reaction conditions, other isomers of methylquinoline-carbonitrile may be formed.
-
Hydrolysis product: The nitrile group (-CN) can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, particularly during acidic or basic workup conditions.
-
Residual catalysts and reagents: Acids, bases, or metal catalysts used in the synthesis may carry over into the crude product.
Q2: My crude product is a dark, tarry material. How can I clean it up before proceeding with fine purification?
A2: For highly impure, colored, or tarry crude products, a preliminary purification step is recommended.
-
Steam Distillation: If the product is sufficiently volatile, steam distillation can be an effective method to separate it from non-volatile tars and inorganic salts.[1]
-
Treatment with Activated Carbon: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.[3] This is often performed before recrystallization.
-
Acid-Base Extraction: As a basic quinoline derivative, an acid-base extraction can be employed. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified product re-extracted into an organic solvent. This is effective for removing non-basic impurities.
Q3: What are the recommended techniques for the final purification of this compound?
A3: The two most common and effective techniques for the final purification are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q4: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A4: Difficulty in crystallization can be due to several factors:
-
Supersaturation has not been reached: You may have used too much solvent. Try to evaporate some of the solvent to concentrate the solution.
-
The solution is cooling too quickly: Rapid cooling can lead to the formation of an oil or very small, impure crystals.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
High impurity levels: If the crude product is very impure, the impurities can inhibit crystal formation. A preliminary purification by column chromatography might be necessary.
-
"Oiling out": The compound may be melting in the hot solvent instead of dissolving, especially if the solvent's boiling point is higher than the compound's melting point. Ensure the solvent's boiling point is lower than the melting point of your compound.[4]
-
Inducing crystallization: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of pure product | The compound is too soluble in the cold recrystallization solvent. The chosen solvent is not optimal. | Select a solvent or solvent system where the compound has a large difference in solubility between hot and cold conditions. Try a two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation).[5] |
| Product "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent. The cooling process is too rapid. High concentration of impurities. | Choose a lower-boiling point solvent. Allow the solution to cool more slowly. Try adding a larger volume of the "poor" solvent in a two-solvent system before cooling.[5] |
| Colored impurities remain in the crystals | The impurities co-crystallize with the product. The impurities are not effectively removed by the chosen solvent. | Treat the hot solution with activated charcoal before filtration and crystallization.[3] A second recrystallization may be necessary. |
| Crystals do not form upon cooling | The solution is not sufficiently saturated. Crystallization is slow to initiate. | Evaporate some of the solvent to increase the concentration. Scratch the inner wall of the flask with a glass rod. Add a seed crystal of the pure product. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities (co-elution) | The polarity of the eluent is not optimal. The column is overloaded with the crude material. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. Use a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column.[5] |
| Product is not eluting from the column | The eluent is not polar enough. The compound may be irreversibly adsorbed onto the silica gel. | Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). If the compound is basic, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent to reduce tailing and improve elution.[5] |
| Streaking or tailing of the product band on TLC and column | The compound is highly polar or acidic/basic. The sample is not sufficiently soluble in the eluent. | Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[5] Ensure the crude product is fully dissolved in a minimal amount of solvent before loading onto the column. |
| Low recovery of the product after chromatography | The product may be unstable on silica gel. The product may be partially adsorbed onto the silica. | Minimize the time the compound spends on the column by using a faster flow rate. Consider using a less acidic stationary phase like alumina. Add a modifier like triethylamine to the eluent to prevent strong adsorption of basic compounds. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization. The ideal solvent should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or tar), perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purification using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate eluent. Spot a solution of the crude material on a TLC plate and develop it in various solvent systems (e.g., start with 9:1 hexane:ethyl acetate and gradually increase the polarity). The ideal system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect the eluting solvent in fractions using test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Comments |
| Recrystallization | Ethanol, Isopropanol, Ethanol/Water | Common choices for quinoline derivatives. The addition of water to an alcohol solution can often induce crystallization.[6] |
| Hexane/Ethyl Acetate, Dichloromethane/Hexane | Two-solvent systems can be effective. Dissolve in the more polar solvent and add the less polar solvent until cloudy.[5] | |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | A standard eluent system for compounds of moderate polarity. Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate content.[6] |
| Dichloromethane/Methanol (gradient) | Suitable for more polar compounds.[6] | |
| Eluent + 0.5-1% Triethylamine | Recommended if the compound is basic and shows tailing on silica gel. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing regioselectivity challenges in classical quinoline synthesis. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you control the formation of regioisomers in your experiments.
Troubleshooting Guides in Q&A Format
This section addresses common issues encountered during quinoline synthesis, providing potential causes and solutions to improve regioselectivity.
Friedländer Synthesis
Q1: I am getting a mixture of 2-substituted and 2,3-disubstituted quinolines when using an unsymmetrical methyl ketone in my Friedländer synthesis. How can I selectively obtain the 2-substituted product?
Possible Cause: The reaction conditions are not optimized to favor the condensation at the methyl group over the methylene group of the unsymmetrical ketone.
Solutions:
-
Catalyst Selection: The choice of catalyst is crucial. While traditional acid or base catalysis can be unselective, specific amine catalysts can offer high regioselectivity. For instance, using a bicyclic amine catalyst like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to strongly favor the formation of the 2-substituted quinoline.[1]
-
Slow Addition of Ketone: Increasing the regioselectivity can be achieved by the slow addition of the unsymmetrical methyl ketone to the reaction mixture.[1]
-
Temperature Control: The reaction temperature can influence the regioselectivity. It has been observed that higher temperatures can positively affect the formation of the desired 2-substituted product when using specific amine catalysts.[1]
Combes Synthesis
Q2: My Combes synthesis with a substituted aniline and an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I control the outcome?
Possible Cause: The electronic and steric effects of the substituents on both the aniline and the β-diketone are competing, leading to the formation of multiple products.
Solutions:
-
Substituent Effects on Aniline: The electronic nature of the substituent on the aniline ring plays a significant role in directing the cyclization.
-
Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can also influence the regioselectivity, often favoring the less sterically hindered product.[2]
-
Catalyst System: The use of a polyphosphoric ester (PPE) catalyst, prepared from polyphosphoric acid (PPA) and an alcohol like ethanol, can be more effective than traditional concentrated sulfuric acid.[2]
Doebner-von Miller Synthesis
Q3: The standard Doebner-von Miller reaction is yielding the 2-substituted quinoline, but I need the 4-substituted regioisomer. Is it possible to reverse the regioselectivity?
Possible Cause: The standard reaction mechanism, typically a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, inherently favors the formation of 2-substituted quinolines.
Solution:
-
Substrate Modification and Catalyst Choice: A reversal of regioselectivity can be achieved by using a γ-aryl-β,γ-unsaturated α-ketoester as the carbonyl partner in the presence of trifluoroacetic acid (TFA) as the catalyst.[3][4][5][6] This combination promotes a 1,2-addition mechanism, leading to the formation of the desired 4-substituted quinoline.[3][4][5][6]
Skraup Synthesis
Q4: I am performing a Skraup synthesis with m-toluidine and obtaining a mixture of 5-methylquinoline and 7-methylquinoline that is difficult to separate. How can I improve the yield of the desired isomer or at least predict the product ratio?
Possible Cause: The cyclization of the intermediate formed from m-toluidine can occur at either of the two positions ortho to the amino group, leading to a mixture of the 5- and 7-methyl-substituted quinolines.
Solutions:
-
Understanding Product Ratios: The reaction of m-toluidine in the Skraup synthesis is known to produce a mixture of 5- and 7-methylquinoline. Reported ratios vary, with some studies indicating a higher proportion of the 7-methyl isomer. One report suggests a ratio of approximately 1:2.3 for 5-methylquinoline to 7-methylquinoline (roughly 30% to 70%).[7] Another study reports a 2:1 ratio of 7-methylquinoline to 5-methylquinoline.[8][9] It is crucial to analyze the product mixture using techniques like GC-MS or NMR to determine the specific ratio obtained under your experimental conditions.[7][8][9]
-
Separation Techniques: Due to the close boiling points of the isomers, simple distillation is often ineffective. Fractional distillation with a high-efficiency column or column chromatography are the recommended methods for separation.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in classical quinoline syntheses?
A1: The three main factors are:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aromatic amine and the carbonyl compound can direct the cyclization to a specific position.
-
Steric Hindrance: Bulky substituents can prevent reaction at nearby sites, favoring the formation of the less sterically hindered product.[2]
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.
Q2: Which classical quinoline syntheses are most prone to regioselectivity issues?
A2: Regioselectivity is a major consideration in the following syntheses when using unsymmetrical starting materials:
-
Friedländer Synthesis: With unsymmetrical ketones.[10]
-
Combes Synthesis: With unsymmetrical β-diketones or substituted anilines.[2]
-
Doebner-von Miller Synthesis: With substituted anilines or α,β-unsaturated carbonyl compounds.
-
Skraup Synthesis: With meta-substituted anilines.[7]
Q3: Are there modern alternatives to these classical methods that offer better regioselectivity?
A3: Yes, modern synthetic methods, often employing transition-metal catalysis, can offer higher regioselectivity. However, the classical syntheses are still widely used due to their simplicity and the low cost of starting materials. The strategies outlined in this guide are intended to improve the outcomes of these established reactions.
Quantitative Data on Regioselectivity
The following tables summarize quantitative data on regioisomer ratios and yields for different quinoline synthesis methods.
Table 1: Regioselectivity in the Friedländer Synthesis of 2-Substituted Quinolines
| 2-Aminoaryl Aldehyde | Unsymmetrical Ketone | Catalyst | Regioisomer Ratio (2-subst. : 2,3-disubst.) | Yield (%) |
| 2-Amino-3-pyridincarboxaldehyde | 2-Butanone | TABO | 96:4 | 75 |
| 2-Aminobenzaldehyde | 2-Pentanone | Pyrrolidine | 84:16 | 68 |
Data is illustrative and based on reported findings.[1]
Table 2: Regioselectivity in the Combes Synthesis of Trifluoromethyl-Quinolines
| Aniline Substituent (para) | β-Diketone | Major Regioisomer |
| Methoxy (electron-donating) | 1,1,1-trifluoro-2,4-pentanedione | 2-CF₃-quinoline |
| Chloro (electron-withdrawing) | 1,1,1-trifluoro-2,4-pentanedione | 4-CF₃-quinoline |
| Fluoro (electron-withdrawing) | 1,1,1-trifluoro-2,4-pentanedione | 4-CF₃-quinoline |
Qualitative data based on the directing effects of substituents.[2]
Table 3: Regioselectivity in the Skraup Synthesis with m-Toluidine
| Product | Byproduct | Typical Ratio (Product:Byproduct) | Analytical Method |
| 5-Methylquinoline | 7-Methylquinoline | ~1 : 2.3 (30% : 70%) | GC-MS, ¹H NMR |
Note: Another study reports a 2:1 ratio of 7-methylquinoline to 5-methylquinoline.[7][8][9]
Detailed Experimental Protocols
Protocol 1: Regioselective Friedländer Synthesis of 2-Substituted Quinolines using TABO Catalyst
Objective: To synthesize a 2-substituted quinoline with high regioselectivity from a 2-aminoaromatic aldehyde and an unsymmetrical methyl ketone.[1]
Materials:
-
2-Aminoaromatic aldehyde (e.g., 2-aminobenzaldehyde)
-
Unsymmetrical methyl ketone (e.g., 2-butanone)
-
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) catalyst
-
Toluene (solvent)
Procedure:
-
To a solution of the 2-aminoaromatic aldehyde and the TABO catalyst in toluene, slowly add the unsymmetrical methyl ketone at an elevated temperature.
-
Maintain the reaction at the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture and work up as appropriate (e.g., extraction, chromatography) to isolate the product.
Expected Outcome: This method has been reported to yield 2-substituted quinolines with high regioselectivity. For example, the reaction of 2-amino-3-pyridincarboxaldehyde with 2-butanone using TABO as a catalyst can yield the corresponding 1,8-naphthyridine with a regioselectivity of up to 96:4.[1]
Protocol 2: Controlling Regioselectivity in the Combes Synthesis of Trifluoromethyl-Quinolines
Objective: To selectively synthesize either the 2-CF₃- or 4-CF₃-quinoline regioisomer by choosing appropriately substituted anilines.[2]
Materials:
-
Substituted aniline (e.g., p-anisidine or p-chloroaniline)
-
Trifluoromethyl-β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione)
-
Polyphosphoric acid (PPA)
-
Ethanol
Procedure:
-
Prepare the polyphosphoric ester (PPE) catalyst by mixing PPA and ethanol.
-
Condense the substituted aniline with the trifluoromethyl-β-diketone in the presence of the PPE catalyst.
-
Heat the reaction mixture to effect cyclization.
-
Monitor the reaction by TLC or GC-MS to determine the product distribution.
-
Isolate and characterize the products.
Expected Outcome: The electronic nature of the substituent on the aniline will direct the regioselectivity. Electron-donating groups will favor the 2-CF₃ isomer, while electron-withdrawing groups will favor the 4-CF₃ isomer.[2]
Protocol 3: Reversal of Regioselectivity in the Doebner-von Miller Synthesis
Objective: To synthesize a 4-substituted quinoline by reversing the standard regioselectivity of the Doebner-von Miller reaction.[3][4][5][6]
Materials:
-
Aniline
-
γ-Aryl-β,γ-unsaturated α-ketoester
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a round-bottom flask, dissolve the aniline and the γ-aryl-β,γ-unsaturated α-ketoester in trifluoroacetic acid.
-
Reflux the reaction mixture for the appropriate time, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and carefully remove the TFA by distillation.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Skraup Synthesis of 5- and 7-Methylquinoline from m-Toluidine
Objective: To synthesize a mixture of 5- and 7-methylquinoline from m-toluidine and characterize the product ratio.[7][8][9]
Materials:
-
m-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous sulfate (optional, as a moderator)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of m-toluidine, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser.
-
Gently heat the mixture. The reaction is exothermic and may become vigorous.
-
After the initial vigorous reaction subsides, continue heating to complete the reaction.
-
Cool the reaction mixture and carefully pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide).
-
Isolate the crude product, which will be a mixture of 5- and 7-methylquinoline, by steam distillation or extraction.
-
Analyze the crude product by GC-MS or NMR to determine the isomer ratio.
-
Separate the isomers by fractional distillation or column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to regioselectivity in quinoline synthesis.
References
- 1. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. brieflands.com [brieflands.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common side reactions in the Doebner-von Miller reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the Doebner-von Miller quinoline synthesis. This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction outcomes and purify the desired quinoline products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of tar and significantly reduces the yield.[1][2][3] To prevent this, consider the following strategies:
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[1][2]
-
Use a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[2][4]
-
Control Reaction Temperature: While heating is often necessary, excessive temperatures can promote polymerization.[1][2][3] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
Q2: I am using a substituted aniline and getting a very low yield. What could be the problem?
A2: The electronic properties of the substituents on the aniline ring can significantly impact the reaction's success. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[2][5] In such cases, a modified approach may be necessary. Conversely, anilines with strong electron-donating groups may be overly reactive and prone to other side reactions. Careful optimization of reaction conditions is crucial when working with substituted anilines.[2]
Q3: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?
A3: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes.[2] The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to the formation of complex mixtures and only trace amounts of the desired quinoline due to steric hindrance.[2]
Q4: My final product is contaminated with a partially hydrogenated quinoline derivative. How can I address this?
A4: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If this oxidation is incomplete, your product will be contaminated. To address this, you can:
-
Incorporate an Oxidizing Agent: While the reaction can sometimes proceed with air oxidation, including a dedicated oxidizing agent can ensure complete conversion.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in your isolated product, you may be able to oxidize them to the desired quinoline in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]
Troubleshooting Guides
Problem 1: Low or No Yield
Symptoms: The reaction fails to produce the desired quinoline product, or the yield is significantly lower than expected.
Root Causes & Troubleshooting Steps:
-
Reagent Quality:
-
Aniline: Ensure the aniline is pure and free from oxidation byproducts. If necessary, purify the aniline by distillation or chromatography before use.[1]
-
α,β-Unsaturated Carbonyl Compound: These compounds, especially aldehydes, are prone to polymerization.[1] Use freshly distilled or high-purity reagents. Consider preparing the α,β-unsaturated carbonyl compound in situ via an aldol condensation (the Beyer method).[6]
-
-
Reaction Conditions:
-
Acid Catalyst: The type and concentration of the acid are critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be used.[1][6] Experiment with different acids and concentrations to find the optimal conditions for your specific substrates.[2]
-
Temperature: Excessively high temperatures can promote tar formation and reduce yield.[1] Monitor and optimize the reaction temperature. A vigorous, exothermic reaction may require initial cooling.[1]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[1]
-
-
Workup Procedure:
Problem 2: Significant Tar/Polymer Formation
Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly reducing the yield.[2]
Root Cause: This is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2][3]
Troubleshooting Steps:
-
Gradual Addition of Reactants: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[1][2]
-
Employ a Biphasic Solvent System: Use a two-phase system (e.g., aqueous acid and toluene) to sequester the carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[2][4]
-
Optimize Acid Catalyst: Experiment with milder Lewis acids or different concentrations of Brønsted acids to find a balance between the desired reaction rate and the rate of polymerization.[2]
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[2][3]
Problem 3: Formation of Unexpected Byproducts or Regioisomers
Symptoms: TLC or other analytical methods show a complex mixture of products instead of a clean conversion to the desired quinoline.
Root Causes & Troubleshooting Steps:
-
Substrate-Specific Byproducts: The structure of the aniline can influence byproduct formation. For example, certain electron-rich anilines may lead to unexpected cyclization pathways.[1]
-
Regioisomer Formation: With meta-substituted anilines, the cyclization can occur at two different positions, leading to a mixture of regioisomers. The product distribution can be unpredictable.
-
Thorough Characterization: If an unexpected product is formed, it is crucial to perform a thorough characterization using techniques such as NMR spectroscopy and mass spectrometry.
-
Systematic Optimization: Systematically vary the acid catalyst, solvent, and temperature to find conditions that favor the formation of the desired product. A Design of Experiments (DoE) approach can be beneficial.[2]
Data Presentation
Table 1: Influence of Reaction Parameters on the Doebner-von Miller Reaction
| Parameter | Effect on Desired Product Yield | Effect on Tar Formation | General Recommendation |
| Temperature | Increases up to an optimum, then decreases | Increases significantly at higher temperatures[1][2] | Maintain the lowest effective temperature.[2] |
| Carbonyl Addition Rate | Higher for slow addition | Decreases with slower addition[1][2] | Add the α,β-unsaturated carbonyl compound dropwise.[2] |
| Acid Concentration | Optimal concentration exists | Increases with higher acid concentration[2] | Titrate to find the optimal acid concentration. |
| Solvent System | Can be improved with a biphasic system | Significantly reduced in a biphasic system[2][4] | Consider using a biphasic solvent system (e.g., water/toluene). |
| Aniline Substituents | Electron-withdrawing groups decrease yield[2] | Can be affected by substituent electronics | Optimize conditions for each specific substituted aniline. |
Note: The data in this table are illustrative and intended to show general trends. Actual outcomes will vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline (Minimizing Tar Formation)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[2]
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[2]
-
Workup:
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[2]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by distillation or column chromatography.[2]
Visualizations
Caption: A logical workflow for troubleshooting common issues.
Caption: Main reaction vs. side reaction pathways.
References
mitigating tar formation in the Skraup synthesis of quinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating tar formation during the Skraup synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Skraup synthesis?
A1: Tar formation is a common side reaction in the Skraup synthesis, primarily due to the harsh reaction conditions.[1][2] The highly acidic environment and high temperatures promote the polymerization of acrolein, which is formed from the dehydration of glycerol, and other reaction intermediates, leading to the formation of a thick, viscous tar.[3][4]
Q2: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it to reduce tarring?
A2: The Skraup synthesis is notoriously exothermic.[1][5] To control the reaction and minimize tar formation, several measures can be taken:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[1][6] It is believed to act as an oxygen carrier, slowing down the oxidation step.[6][7] Boric acid can also be used for this purpose.[5]
-
Controlled Reagent Addition: Ensure the reagents are added in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully add sulfuric acid with cooling.[3][6] Adding sulfuric acid before the ferrous sulfate can trigger an immediate and violent reaction.[6]
-
Gradual Heating: Begin heating the mixture gently.[3] Once the reaction initiates (indicated by boiling), the heat source should be removed, as the exothermic nature of the reaction will sustain boiling.[3] Reapply heat only after the initial exotherm has subsided.[3]
Q3: I am still getting significant tar formation despite controlling the reaction. What are the most effective methods for purifying my crude quinoline product?
A3: Tar removal is a critical challenge in the Skraup synthesis.[3] The most common and effective method is steam distillation .[3] The crude reaction mixture is made alkaline, and then steam is passed through it. The volatile quinoline co-distills with the steam, leaving the non-volatile tar behind.[3] Following steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.[3] For further purification, the product can be distilled under reduced pressure.[3] Treating a solution of the crude product with activated carbon can also be effective for removing colored impurities.[3]
Q4: Are there any modern modifications to the Skraup synthesis that are less prone to tar formation?
A4: Yes, several modifications have been developed to provide cleaner reactions:
-
Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields.[2][3]
-
Use of ionic liquids: Ionic liquids can serve as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[2][3] One study noted that replacing concentrated sulfuric acid with an imidazolium cation-based sulfonic acid ionic liquid significantly improved the reaction outcome and eliminated the need for an exogenous oxidant.[2][8]
-
Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent altogether.[3]
Q5: Can the choice of oxidizing agent affect tar formation and yield?
A5: Yes, the choice of oxidizing agent can influence the reaction's vigor and final yield. While nitrobenzene is commonly used, alternatives like arsenic acid have been reported to result in a less violent reaction.[3][9] Iodine has also been used as a milder alternative.[3] Other oxidizing agents that have been employed include hydrogen peroxide, peroxy-acids, and ferric compounds.[10]
Troubleshooting Guide: Tar Formation
| Issue | Potential Cause | Recommended Solution |
| Excessive Tar Formation | Reaction temperature is too high or uncontrolled. | Gently heat to initiate the reaction, then remove the external heat source to allow the exotherm to sustain the reaction. Apply cooling if necessary.[1][3] |
| Incorrect order of reagent addition. | Add reagents in the correct sequence: aniline, ferrous sulfate, glycerol, then slowly add sulfuric acid with cooling.[6] | |
| Inefficient mixing. | Ensure vigorous and efficient stirring throughout the reaction to dissipate heat and prevent localized hotspots.[1] | |
| Absence of a moderator. | Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture to control the exothermicity.[1][5] | |
| Product Contaminated with Tar | Inefficient purification. | Utilize steam distillation of the basified crude reaction mixture to separate the volatile quinoline from the non-volatile tar.[3] |
| Colored impurities remaining after initial purification. | Treat the quinoline solution with activated carbon to adsorb colored byproducts.[3] |
Experimental Protocols
Protocol 1: Classical Skraup Synthesis with Tar Mitigation
Materials:
-
Aniline
-
Glycerol ("dynamite" glycerol with <0.5% water is recommended for better yields)[4][11]
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or an alternative oxidizing agent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline, ferrous sulfate heptahydrate, and glycerol.[3]
-
Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, so cooling may be necessary to control the temperature.[3]
-
Gently heat the mixture to initiate the reaction. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.[3]
-
After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[3]
-
Work-up: Allow the reaction mixture to cool. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.[3]
-
Set up for steam distillation and distill the quinoline from the tarry residue.[3]
-
The quinoline will separate as a dark oil in the distillate. Separate the quinoline from the aqueous layer.[12]
-
Purification: The collected quinoline can be further purified by distillation under reduced pressure.[3]
Protocol 2: Microwave-Assisted Skraup Synthesis in an Ionic Liquid
This protocol is based on modifications aimed at reducing tar formation and improving yields.[2][8]
Materials:
-
Aniline
-
Glycerol
-
Imidazolium cation-based sulfonic acid ionic liquid
Procedure:
-
Combine the aniline and glycerol in a 1:3 molar ratio in a microwave-safe reaction vessel.[2][8]
-
Add the imidazolium cation-based sulfonic acid ionic liquid to serve as the acidic catalyst and solvent.[2][8]
-
Place the vessel in a microwave reactor and irradiate at a suitable temperature and time to drive the reaction to completion. (Optimal conditions may need to be determined empirically).
-
After cooling, the product can be extracted from the ionic liquid using an appropriate organic solvent.
-
The ionic liquid can potentially be recovered and reused.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Avoid Polymerization in Carbonyl Substrate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent unwanted polymerization in reactions involving carbonyl substrates.
Section 1: Formaldehyde and Paraformaldehyde
Handling formaldehyde can be challenging due to its tendency to polymerize. This section addresses common issues and solutions when working with formaldehyde and its solid precursor, paraformaldehyde.
FAQ: How can I avoid polymerization when using aqueous formaldehyde (formalin)?
Formalin, an aqueous solution of formaldehyde, is susceptible to polymerization, especially at high concentrations and low temperatures, forming a white precipitate of paraformaldehyde.[1] To counteract this, commercial formalin solutions often contain a stabilizer.
-
Methanol is the most common stabilizer, typically added at concentrations of 10-15%.[2] It reacts with formaldehyde to form methylal, which is more stable.
-
Other proprietary stabilizers , such as certain triazine derivatives, can also be used to prevent the polymerization of formaldehyde in high concentrations.[2][3]
Table 1: Common Stabilizers for Aqueous Formaldehyde Solutions
| Stabilizer | Typical Concentration (% w/w) | Storage Conditions | Efficacy |
| Methanol | 10 - 15% | Room Temperature | Prevents polymerization for extended periods.[2] |
| Triazine Derivatives | ~0.1% | Room Temperature | Can stabilize 48% formalin for up to 60 days.[3] |
Troubleshooting Guide: My formalin solution has a white precipitate. What is it and can I still use it?
Issue: A white solid has formed in your aqueous formaldehyde solution.
Explanation: The precipitate is paraformaldehyde, the solid polymer of formaldehyde.[1] This occurs when the formaldehyde concentration is too high for the storage temperature or if the stabilizer has degraded.
Solution: You can depolymerize the paraformaldehyde to regenerate monomeric formaldehyde in solution. This is typically achieved by heating the solution.
Experimental Protocol: Depolymerization of Paraformaldehyde in Aqueous Solution
-
Safety First: Perform this procedure in a well-ventilated fume hood. Formaldehyde is a suspected carcinogen and is volatile.
-
Gentle Heating: In a sealed container (e.g., a bottle with a securely tightened cap), gently warm the formalin solution in a water bath to approximately 60°C.
-
Agitation: Swirl the container periodically to aid in the dissolution of the paraformaldehyde.
-
Cooling: Once the solution is clear, remove it from the water bath and allow it to cool to room temperature before use.
-
Caution: Do not heat excessively, as this can build up pressure in the container. The resulting formaldehyde solution should be used relatively quickly, as the paraformaldehyde may precipitate again upon cooling and standing.
FAQ: What are the advantages of using paraformaldehyde instead of formalin?
Paraformaldehyde (PFA) is a solid polymer of formaldehyde (typically 8-100 units long) and offers several advantages over aqueous formaldehyde solutions.[1]
-
Ease of Handling: As a solid, PFA is easier and safer to weigh and handle than formalin.
-
Anhydrous Reactions: PFA can be used to generate formaldehyde gas for anhydrous reactions by dry heating.[1]
-
In Situ Generation: It allows for the fresh, in situ generation of monomeric formaldehyde in various solvents, avoiding the large amount of water present in formalin.
Workflow for Selecting and Preparing a Formaldehyde Source
Caption: Decision workflow for choosing a formaldehyde source.
Section 2: α,β-Unsaturated Carbonyl Compounds
Compounds like acrylates, acrylamides, and enones are highly susceptible to polymerization due to the conjugation of the alkene and carbonyl groups.[4]
FAQ: Why are α,β-unsaturated carbonyl compounds so prone to polymerization?
The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack in a process called conjugate or Michael addition.[4][5] This can lead to a chain reaction and polymerization. Additionally, these compounds can undergo free-radical polymerization, which can be initiated by heat, light, or impurities.[6]
Troubleshooting Guide: My reaction with an acrylate/enone turned into a solid mass. What happened and how can I prevent it?
Issue: The reaction mixture solidified or became an intractable polymer.
Explanation: This is a classic case of runaway polymerization. It was likely initiated by heat generated during the reaction, exposure to light, or the presence of radical-initiating impurities. The commercial inhibitors present in the monomer may have been consumed or removed before the reaction was complete.
Solution: Prevention is key. This involves a combination of controlling reaction conditions and ensuring the appropriate use of inhibitors.
-
Control Temperature: Run the reaction at the lowest effective temperature. Use an ice bath for highly exothermic additions.
-
Exclude Light: Protect the reaction from light by covering the flask with aluminum foil.
-
Use Inhibitors: Do not remove the commercial inhibitor unless absolutely necessary. If it must be removed (e.g., by distillation or column chromatography), use the purified monomer immediately.
-
Inert Atmosphere: While counterintuitive for storage (see next FAQ), for the reaction itself, purging with an inert gas like argon or nitrogen can prevent oxygen from initiating certain polymerization pathways, though it deactivates phenolic inhibitors.
-
Add a Reaction-Compatible Inhibitor: For sensitive reactions, a small amount of an inhibitor that does not interfere with the desired chemistry can be added. Phenothiazine is effective at higher temperatures.
Table 2: Common Inhibitors for α,β-Unsaturated Monomers
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Use Case | Removal Method |
| 4-Methoxyphenol | MEHQ | 15 - 200 | General purpose for transport and storage of acrylates and methacrylates.[6][7] | Wash with aqueous base (e.g., 5% NaOH), followed by drying.[8] |
| Hydroquinone | HQ | 200 - 1000 | Effective inhibitor, often used for styrene.[6][8] | Wash with aqueous base.[8] |
| 4-tert-Butylcatechol | TBC | 10 - 100 | Commonly used for styrene and butadiene.[6] | Wash with aqueous base. |
| Butylated Hydroxytoluene | BHT | 50 - 200 | General purpose antioxidant and inhibitor.[6] | Distillation or chromatography. |
| Phenothiazine | PTZ | 100 - 500 | Effective at higher temperatures, often used as a process inhibitor.[6] | Chromatography. |
FAQ: How should I store and handle α,β-unsaturated carbonyl compounds to prevent polymerization?
Proper storage is critical for preventing premature polymerization of reactive monomers.
-
Oxygen is Essential: Most common inhibitors, like MEHQ and hydroquinone, are phenolic and require the presence of dissolved oxygen to function as radical scavengers.[7][9] Therefore, never store these monomers under an inert atmosphere. [7][9] The headspace in the storage container should be air.
-
Temperature Control: Store monomers at the recommended temperature, typically below 35-40°C, to minimize thermal polymerization.[7][9] Avoid freezing, as this can cause the inhibitor and monomer to separate, leading to pockets of uninhibited monomer that can polymerize upon thawing.
-
Avoid Light: Store in opaque containers or in a dark location to prevent photo-initiation.[7]
-
First-In-First-Out: Use older stock first, as the inhibitor is consumed over time.[9]
Section 3: General Strategies and Best Practices
Troubleshooting Workflow for Unexpected Polymerization
This decision tree can help diagnose the cause of unwanted polymerization in your reaction.
Caption: Troubleshooting guide for unexpected polymerization.
Section 4: Protecting Groups as a Strategy
FAQ: When should I consider using a protecting group for a carbonyl?
While the strategies above focus on preventing unwanted polymerization of the entire molecule, sometimes the carbonyl group itself is too reactive towards the desired reagents in your synthesis. In these cases, a protecting group is used to temporarily mask the carbonyl's reactivity.
-
Use a protecting group when: You need to perform a reaction elsewhere in the molecule that the carbonyl group would interfere with (e.g., Grignard reactions, reductions with metal hydrides).
-
Common Protecting Groups: Carbonyls are most commonly protected as acetals or ketals by reacting them with an alcohol or a diol (like ethylene glycol) under acidic conditions.[10] These groups are stable to bases, nucleophiles, and reducing agents but are easily removed by aqueous acid to regenerate the carbonyl.[10][11]
Workflow for Carbonyl Protection Strategy
References
- 1. Paraformaldehyde - Wikipedia [en.wikipedia.org]
- 2. US4001337A - Stabilized aqueous formaldehyde solutions and process for their manufacture - Google Patents [patents.google.com]
- 3. dovechem.co.id [dovechem.co.id]
- 4. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. longchangchemical.com [longchangchemical.com]
- 9. synthomer.com [synthomer.com]
- 10. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Catalyst Selection for Enhanced Regioselectivity in Friedländer Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the Friedländer synthesis is a powerful and direct method for constructing the quinoline scaffold, a core component of many pharmacologically active compounds. However, a significant challenge, particularly when employing unsymmetrical ketones, is controlling the regioselectivity of the condensation reaction. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to catalyst selection to improve the regioselectivity of the Friedländer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis?
A1: Poor regioselectivity in the Friedländer synthesis typically arises when an unsymmetrical ketone is used as a reactant. The 2-aminoaryl aldehyde or ketone can condense with the α-methylene group on either side of the ketone's carbonyl group, leading to the formation of a mixture of isomeric quinoline products. The reaction can proceed through two main mechanistic pathways: an initial aldol condensation or the formation of a Schiff base intermediate.[1][2] The specific pathway and the resulting regioselectivity are highly dependent on the reaction conditions and the catalyst employed.[1]
Q2: How does the choice of catalyst influence regioselectivity?
A2: The catalyst plays a crucial role in directing the regiochemical outcome of the Friedländer synthesis. Catalysts can be broadly categorized as acidic or basic, with more recent developments including Lewis acids, organocatalysts, and various heterogeneous catalysts.[3][4]
-
Acid catalysts (e.g., p-toluenesulfonic acid, trifluoroacetic acid, Lewis acids like In(OTf)₃) generally favor the formation of the more substituted quinoline isomer, often referred to as the thermodynamic product.[2][5]
-
Base catalysts can promote the formation of different isomers depending on the specific base and reaction conditions.
-
Amine catalysts , particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to selectively yield the less substituted 2-alkylquinoline product (the kinetic product).[6][7]
Q3: Are there any general guidelines for selecting a catalyst to achieve a specific regioisomer?
A3: Yes, as a general guideline:
-
To favor the 2,3-disubstituted quinoline (thermodynamic product) , consider using a Lewis acid catalyst such as Indium(III) triflate (In(OTf)₃) or operating the reaction under conditions that favor thermodynamic equilibrium (e.g., higher temperatures, longer reaction times).
-
To favor the 2-monosubstituted quinoline (kinetic product) , an amine catalyst, such as a pyrrolidine derivative, is often the catalyst of choice.[6][7] The slow addition of the ketone substrate can also enhance selectivity for the kinetic product.[6]
Troubleshooting Guides
Issue 1: My reaction with an unsymmetrical methyl ketone is producing a mixture of 2-substituted and 2,3-disubstituted quinolines with no clear selectivity.
-
Possible Cause: The catalyst and reaction conditions are not selective for either the kinetic or thermodynamic product.
-
Solution 1: Employ a regioselective amine catalyst. Switch to a cyclic secondary amine catalyst, such as a pyrrolidine derivative, to favor the formation of the 2-substituted quinoline. The bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been reported to be highly effective.[6][7]
-
Solution 2: Utilize a selective Lewis acid catalyst. If the desired product is the 2,3-disubstituted quinoline, consider using a Lewis acid catalyst like In(OTf)₃.[1][8]
-
Solution 3: Optimize reaction conditions. For amine-catalyzed reactions, increasing the reaction temperature and implementing slow addition of the methyl ketone can significantly improve regioselectivity towards the 2-substituted product.[6]
Issue 2: I am trying to synthesize a 2-substituted quinoline using an amine catalyst, but the yield is low.
-
Possible Cause 1: The catalyst loading is not optimal.
-
Solution 1: Titrate the catalyst loading to find the optimal concentration. Typically, 5-20 mol% of the amine catalyst is a good starting point.
-
Possible Cause 2: The reaction temperature is too low.
-
Solution 2: While lower temperatures can sometimes favor kinetic control, sufficient thermal energy is required for the reaction to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress and regioselectivity.
-
Possible Cause 3: Inefficient formation of the enamine intermediate.
-
Solution 3: Ensure the reaction is performed under anhydrous conditions, as water can inhibit the formation of the crucial enamine intermediate in amine-catalyzed pathways.
Quantitative Data on Catalyst Performance
The following table summarizes the performance of different catalysts in the Friedländer synthesis with unsymmetrical ketones, highlighting the impact on regioselectivity.
| 2-Aminoaryl Aldehyde | Unsymmetrical Ketone | Catalyst | Solvent | Temp (°C) | Regioisomeric Ratio (2-subst. : 2,3-disubst.) | Yield (%) | Reference |
| 2-Aminobenzaldehyde | 2-Butanone | Pyrrolidine | NMP | 100 | 84:16 | 75 | [6] |
| 2-Aminobenzaldehyde | 2-Butanone | TABO | NMP | 100 | 90:10 | 81 | [6] |
| 2-Aminopyridine-3-carboxaldehyde | 2-Butanone | Pyrrolidine | NMP | 120 | 94:6 | 78 | [6] |
| 2-Aminopyridine-3-carboxaldehyde | 2-Butanone | TABO | NMP | 120 | 96:4 | 84 | [6] |
| 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃ | Solvent-free | 80 | >99:1 (for Friedländer product) | 92 | [9] |
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using an Amine Catalyst [6]
This protocol is adapted from the work of Dormer et al. and is effective for the synthesis of 2-substituted quinolines from unmodified methyl ketones.
-
Reaction Setup: To a solution of the o-aminoaromatic aldehyde (1.0 equiv) and the amine catalyst (e.g., TABO, 0.2 equiv) in N-methyl-2-pyrrolidone (NMP), heat the mixture to the desired temperature (typically 100-120 °C).
-
Substrate Addition: Slowly add the methyl ketone (1.5 equiv) to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted quinoline.
Protocol 2: Synthesis of Polysubstituted Quinolines using a Lewis Acid Catalyst [5]
This protocol describes a general procedure for the synthesis of polysubstituted quinolines using Zirconium(IV) chloride as the catalyst.
-
Reaction Setup: To a solution of the 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Reaction: Stir the reaction mixture at 60 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to yield the pure polysubstituted quinoline.
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a catalyst to control regioselectivity in the Friedländer synthesis.
Caption: Catalyst selection workflow for regiocontrol.
References
- 1. In(OTf)3-catalyzed synthesis of 2-styryl quinolines: scope and limitations of metal Lewis acids for tandem Friedländer annulation–Knoevenagel condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 8. In(OTf)3-catalyzed synthesis of 2-styryl quinolines: scope and limitations of metal Lewis acids for tandem Friedländer annulation–Knoevenagel condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Effective Purification of Quinoline Derivatives
Welcome to the technical support center for the purification of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, detailed protocols, and comparative data to overcome common challenges in obtaining high-purity quinoline compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of quinoline derivatives, offering potential causes and solutions in a question-and-answer format.
Column Chromatography Issues
Q1: My quinoline derivative is streaking or tailing on the silica gel column. What's causing this and how can I fix it? A1: Streaking is a common issue when purifying basic compounds like quinolines on acidic silica gel.[1] This is often due to strong interactions between the basic nitrogen atom of the quinoline and the acidic silanol groups on the silica surface.[1] Other causes include overloading the column or using a poor solvent system.[1]
Troubleshooting Steps:
-
Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[1] This will compete with your compound for the active sites on the silica gel, reducing strong interactions and improving peak shape.[1]
-
Deactivate the Silica Gel: You can use silica gel deactivated with reagents like NEt₃ or NaHCO₃, although some sensitive compounds might still decompose.[2]
-
Optimize Sample Loading: Avoid overloading the column. A general guideline is to use a silica gel-to-crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[1]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a reverse-phase C18 silica.[2]
Q2: My compound won't elute from the column, or it's stuck at the baseline on my TLC plate. A2: This indicates that your compound is too strongly adsorbed to the stationary phase, likely due to high polarity or strong interactions with the silica.
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, you might need to add methanol to your eluent.[2]
-
Check for Decomposition: Your compound might be decomposing on the silica gel.[2] You can test this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If decomposition is the issue, consider using a less reactive stationary phase like Florisil or cellulose, or purify using a different method like crystallization.[2]
Q3: How do I visualize my quinoline derivative on a TLC plate? A3: Most quinoline derivatives are aromatic and conjugated, allowing for easy visualization under UV light (254 nm).[1] For compounds that are not UV-active or for enhanced visualization, various stains can be used:
-
Iodine Vapor: A general and effective method for many organic compounds.[1]
-
Potassium Permanganate Stain: Useful for compounds that can be oxidized, appearing as yellow spots on a purple background.[1]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This is specific for aldehydes and ketones, forming yellow to orange spots.[1]
Crystallization Issues
Q4: I've set up my crystallization, but no crystals are forming. What should I do? A4: The absence of crystal formation usually means the solution is not supersaturated, the compound is too soluble in the chosen solvent, or impurities are inhibiting nucleation.[3]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Concentration: If the compound is stable, gently evaporate some of the solvent to increase the concentration and then allow it to cool slowly again.[3]
-
Change the Solvent System:
-
Cool to a Lower Temperature: Place the solution in an ice bath or freezer to further decrease solubility.
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid, then allow it to stand.[3]
-
Q5: My compound is "oiling out" instead of forming crystals. How can I fix this? A5: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This often happens if the solution is too concentrated or cooled too quickly.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil, then add a small amount of additional solvent to reduce the concentration before cooling again, more slowly this time.[3]
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[3] This can sometimes prevent premature precipitation at a high temperature.
General Purification Issues
Q6: My crude product from a Skraup or Doebner-von Miller synthesis is a thick tar. How can I purify it? A6: Tar formation is a very common problem in classical quinoline syntheses due to harsh acidic and oxidizing conditions.[4][5]
-
Initial Cleanup: Steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar.[4][6]
-
Acid-Base Extraction: After initial cleanup, dissolve the crude product in an organic solvent and perform an acid-base extraction. The basic quinoline will move into the aqueous acidic phase, leaving many neutral impurities behind. The quinoline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[7]
Data Presentation
Table 1: Comparison of Common Quinoline Purification Techniques
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source(s) |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, then vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [6][7] |
| Coal Tar Wash Oil | Atmospheric and vacuum distillation | >97 | 82 | [7] | |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, then neutralization | 98-99 (multiple cycles) | Not specified | [7][8] |
| Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [7] | |
| Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 | [7] | |
| Extraction | Coal Tar Wash Oil | Sulfuric acid, followed by neutralization with ammonia water | Coarse Product | Not specified | [9][10] |
Table 2: Example TLC Solvent Systems for Quinoline Aldehydes
| Quinoline Derivative | Stationary Phase | Mobile Phase (v/v) | Approximate Rf Value |
| 2-Chloro-3-formylquinoline | Silica Gel | Hexane / Ethyl Acetate (4:1) | ~0.3 |
| Generic Quinoline Aldehyde | Silica Gel | Toluene / Acetone (9:1) | ~0.25 |
| Polar Quinoline Aldehyde | Silica Gel | Dichloromethane / Methanol (95:5) | ~0.4 |
| Note: These are starting points. Solvent systems should be optimized for each specific compound.[1] |
Table 3: Typical HPLC Method Performance Characteristics for Purity Analysis
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates direct proportionality between concentration and instrument response.[11] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[11][12] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results from repeated measurements.[11][12] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected.[11] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be accurately quantified.[11] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general workflow for purifying a quinoline derivative using silica gel column chromatography.
1. TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of the crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate and elute with various solvent systems (e.g., mixtures of hexane and ethyl acetate).
-
The ideal solvent system is one that moves the desired compound to an Rf value of approximately 0.2-0.3 and provides good separation from impurities.
-
If streaking is observed, add 0.1-1% triethylamine to the chosen solvent system.[1]
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.[1]
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane). Carefully add the solution to the top of the column with a pipette.[1]
-
Dry Loading (Recommended): If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[1]
4. Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient is used.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.[1]
-
Collect fractions of a consistent volume.
5. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.[1]
Protocol 2: Purification by Recrystallization (Slow Cooling Method)
This is a fundamental technique for purifying solid compounds.[13]
1. Solvent Selection:
-
The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small amounts of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water) to find a suitable one.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions near its boiling point until everything just dissolves.[3]
3. Hot Filtration (if necessary):
-
If insoluble impurities (like dust or tar) are present in the hot solution, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[13] Slow cooling is crucial for the formation of large, pure crystals.[13]
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[3]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals thoroughly, for instance, in a vacuum oven, to remove all traces of solvent.
Visual Workflows
Caption: General workflow for the purification of quinoline derivatives.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. CN102746221B - Method for extracting quinoline from coal tar wash oil - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Spectroscopic Analysis of 4-Methylquinoline-2-carbonitrile and a Series of Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Methylquinoline-2-carbonitrile alongside a selection of its structural analogs. Due to the limited availability of experimental data for this compound in the public domain, this guide leverages predicted data for the target compound and contrasts it with experimental data for commercially available, structurally related quinoline derivatives. This comparison offers valuable insights for the characterization and differentiation of this class of compounds.
Data Presentation
The following tables summarize the key NMR and mass spectrometry data for this compound and its analogs.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) and Adducts |
| This compound (Predicted) | C₁₁H₈N₂ | 168.19 | [M+H]⁺: 169.07602, [M+Na]⁺: 191.05796, [M-H]⁻: 167.06146[1] |
| 2-Methylquinoline | C₁₀H₉N | 143.18 | [M]⁺: 143, 128, 115[1] |
| 4-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | Data not readily available in searched sources. |
| 2-Methylquinoline-4-carbonitrile | C₁₁H₈N₂ | 168.19 | Data not readily available in searched sources.[2] |
| 2,4-Dimethylquinoline | C₁₁H₁₁N | 157.21 | Data not readily available in searched sources. |
| 7-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | Data not readily available in searched sources. |
| 2-Methylquinolin-4-ol | C₁₀H₉NO | 159.18 | [M]⁺: 159, 130, 131[3] |
Table 2: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Solvent | H-3 | H-5 | H-6 | H-7 | H-8 | Methyl Protons | Other |
| 2-Methylquinoline | CDCl₃ | 7.271 | 7.677 | 7.475 | 7.759 | 8.03 | 2.745 | |
| 2,6-Dimethylquinoline | CDCl₃ | 7.21-7.93 (m) | 7.21-7.93 (m) | - | 7.21-7.93 (m) | 7.21-7.93 (m) | 2.5 (s), 2.72 (s) | |
| 2,8-Dimethylquinoline | CDCl₃ | 7.28-8.03 (m) | 7.28-8.03 (m) | 7.28-8.03 (m) | 7.28-8.03 (m) | - | 2.78 (s), 2.84 (s) | |
| 2,7-Dimethylquinoline | CDCl₃ | 7.03-7.90 (m) | 7.03-7.90 (m) | 7.03-7.90 (m) | - | 7.03-7.90 (m) | 2.35 (s), 2.55 (s) | |
| 2-Methylquinolin-4-ol | DMSO-d₆ | 6.2 | 7.8 | 7.3 | 7.5 | 7.9 | 2.4 | OH: 11.6 |
Note: Detailed, directly comparable, and fully assigned experimental ¹H NMR and ¹³C NMR data for all compounds in the same solvent were not consistently available across the searched literature. The presented data is a compilation from various sources and may have been recorded under different experimental conditions.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for quinoline derivatives, based on common laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.
-
¹H NMR Acquisition:
-
A standard pulse sequence is used to acquire the proton spectrum.
-
The spectral width is set to cover the expected range of chemical shifts for aromatic and aliphatic protons (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.
-
The spectral width is set to encompass the expected range for quinoline carbons (e.g., 110-160 ppm) and methyl carbons (e.g., 15-25 ppm).
-
A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. High-resolution mass spectrometers (e.g., TOF, Orbitrap) are employed for accurate mass measurements.
-
Electrospray Ionization (ESI-MS):
-
The sample solution is introduced into the ESI source at a constant flow rate.
-
A high voltage is applied to the ESI needle to generate charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
-
Electron Ionization (EI-MS):
-
The sample is introduced into the ion source, where it is vaporized.
-
A beam of high-energy electrons bombards the sample molecules, causing ionization and fragmentation.
-
The resulting molecular ion and fragment ions are separated by the mass analyzer.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a novel quinoline derivative like this compound and its comparison with known analogs.
Caption: Analytical workflow for the characterization of quinoline derivatives.
References
Spectroscopic Scrutiny: A Comparative Guide to 4-Methylquinoline-2-carbonitrile Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the efficacy, safety, and novelty of a compound. Quinoline derivatives, in particular, form the scaffold of numerous therapeutic agents, and subtle changes in substituent positions can drastically alter their biological activity. This guide provides a comparative analysis of the spectral data of 4-Methylquinoline-2-carbonitrile and its positional isomers.
Comparative Spectral Data
The following tables summarize key spectral data for relevant quinoline derivatives. The data for methylquinolines is presented to illustrate the influence of the methyl group's position on the spectral output, which is a primary determinant in distinguishing isomers.
Table 1: ¹H NMR Spectral Data of Methylquinoline Isomers (in CDCl₃)
| Compound | Chemical Shift of Methyl Protons (δ, ppm) | Aromatic Proton Chemical Shifts (δ, ppm) |
| 4-Methylquinoline | ~2.7 | 7.2 - 8.8 |
| 6-Methylquinoline | ~2.5 | 7.3 - 8.8 |
| 7-Methylquinoline | ~2.5 | 7.3 - 8.8 |
| 8-Methylquinoline | ~2.8 | 7.3 - 8.9 |
Note: The presence of an electron-withdrawing nitrile group at the 2-position is expected to generally shift the aromatic protons downfield.
Table 2: ¹³C NMR Spectral Data of Methylquinoline Isomers (in CDCl₃)
| Compound | Chemical Shift of Methyl Carbon (δ, ppm) | Aromatic Carbon Chemical Shifts (δ, ppm) |
| 4-Methylquinoline | ~18.8 | 122 - 150 |
| 6-Methylquinoline | ~21.5 | 121 - 148 |
| 8-Methylquinoline | ~18.0 | 121 - 147 |
Note: The nitrile carbon (C≡N) in this compound isomers is expected to appear in the range of 115-120 ppm.
Table 3: Key Infrared (IR) Absorption Bands for Related Compounds
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in this compound Isomers |
| C≡N (Nitrile) | 2220 - 2260 (sharp) | Yes |
| C-H (Aromatic) | 3000 - 3100 (multiple weak bands) | Yes |
| C=C and C=N (Aromatic Ring) | 1400 - 1600 (multiple bands) | Yes |
| C-H (Methyl) | 2850 - 2960 | Yes |
Table 4: Mass Spectrometry Data (Electron Ionization) of Methylquinoline Isomers
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 4-Methylquinoline | 143 | 142, 115 |
| 6-Methylquinoline | 143 | 142, 115 |
| 7-Methylquinoline | 143 | 142, 115 |
| 8-Methylquinoline | 143 | 142, 115, 129 |
Note: For this compound (C₁₁H₈N₂), the expected molecular ion peak would be at m/z 168. Fragmentation patterns would likely involve the loss of HCN (m/z 27) and other characteristic cleavages of the quinoline ring.
Experimental Protocols
Accurate and reproducible spectral data is contingent on meticulous experimental technique. Below are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the quinoline derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.[1]
-
-
¹H NMR Spectrum Acquisition:
-
The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity and obtain sharp peaks.
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans is necessary to achieve an adequate signal-to-noise ratio.[1]
-
-
¹³C NMR Spectrum Acquisition:
-
A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal-to-noise.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is processed using a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the residual solvent peak or the internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
-
Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty salt plate.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.
-
Ensure the final solution is free of any particulate matter by filtering if necessary.
-
-
Data Acquisition (Direct Infusion or LC-MS):
-
The sample solution is introduced into the mass spectrometer's ion source, typically via direct infusion with a syringe pump or through a liquid chromatography (LC) system.
-
For direct infusion, the solution is infused at a constant flow rate (e.g., 5-10 µL/min).
-
For LC-MS, the sample is first separated on an HPLC column before entering the mass spectrometer.
-
The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for positive ESI).
-
Analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry can provide the exact molecular formula.
-
Visualization of Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound isomers.
Caption: Workflow for the spectroscopic identification of this compound isomers.
References
Comparative Biological Activity of Quinolines: A Focus on 4-Methylquinoline-2-carbonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the biological activity of various quinoline derivatives, with a particular focus on the structural class of 4-methyl-2-substituted quinolines.
Note on 4-Methylquinoline-2-carbonitrile: Despite a comprehensive review of current literature, no specific experimental data on the biological activity of this compound was identified. Therefore, this guide presents data from structurally related quinoline derivatives to provide a comparative context and a framework for the potential evaluation of this compound.
Anticancer Activity of Quinoline Derivatives
Quinoline derivatives have shown significant potential as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as cell proliferation and survival pathways.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity (IC50 values) of several quinoline derivatives against various cancer cell lines. This data is compiled from multiple research publications and serves as a benchmark for comparing the potential efficacy of novel quinoline compounds.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | |||
| 6-Bromo-2-phenylquinoline | HeLa (Cervical Cancer) | 8.3 | [1] |
| 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate Cancer) | 31.37 | [1] |
| 4-Aminoquinolines | |||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 1.41 - 13.29 | [2] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | 1.98 - 15.36 | [2] |
| 2-Morpholino-4-anilinoquinolines | |||
| Compound 3d | HepG2 (Liver Cancer) | 8.50 | [3] |
| Compound 3c | HepG2 (Liver Cancer) | 11.42 | [3] |
| Compound 3e | HepG2 (Liver Cancer) | 12.76 | [3] |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinolines | |||
| Compound 4d | A549 (Lung Cancer) | 3.317 | [4] |
| Compound 4e | A549 (Lung Cancer) | 4.648 | [4] |
| Compound 4d | MCF-7 (Breast Cancer) | <10 | [4] |
| Compound 4e | MCF-7 (Breast Cancer) | <10 | [4] |
Antimicrobial Activity of Quinoline Derivatives
The quinoline core is also a key feature in many antimicrobial agents. These compounds can exhibit activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several quinoline derivatives against various microbial strains.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 4-Methyl-2-(4-substituted phenyl)quinolines | |||
| 4-Methyl-2-(4-chlorophenyl)quinoline | E. coli | 25-50 | |
| 4-Methyl-2-(4-bromophenyl)quinoline | P. aeruginosa | 25-50 | |
| 2-Sulfoether-4-quinolones | |||
| Compound 15 | S. aureus | 0.8 (µM) | [5] |
| Compound 15 | B. cereus | 1.61 (µM) | [5] |
| 4-Aminoquinoline Derivatives | |||
| 6-chlorocyclopentaquinolinamine | MRSA | 0.125 (mM) | [6] |
| 2-fluorocycloheptaquinolinamine | S. pyogenes | 0.25 (mM) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are standard protocols for evaluating the anticancer and antimicrobial properties of quinoline derivatives, which could be applied to this compound.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the initial biological screening of a novel quinoline derivative.
Caption: A simplified workflow for the synthesis and initial biological evaluation of a novel quinoline compound.
Potential Signaling Pathway Involvement
Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.
Caption: A potential mechanism of action for quinoline derivatives involving the inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Quinoline-2-carbonitrile and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into the solid-state packing, intermolecular interactions, and conformational preferences that govern a compound's physical and biological properties. This guide offers a comparative analysis of the single-crystal X-ray diffraction data for quinoline-2-carbonitrile and its structural isomer, quinoline-4-carbonitrile, supported by detailed experimental protocols.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for quinoline-2-carbonitrile and quinoline-4-carbonitrile, offering a direct comparison of their solid-state structures.
| Parameter | Quinoline-2-carbonitrile (in co-crystal with Fumaric Acid) | Quinoline-4-carbonitrile (in co-crystal with 1,4-Diiodo-3,4,5,6-tetrafluorobenzene) |
| CCDC Deposition No. | 792471[1] | 2429612 |
| Empirical Formula | C₁₀H₆N₂ · 0.5(C₄H₄O₄) | Not specified in available data |
| Formula Weight | 212.20 | Not specified in available data |
| Crystal System | Monoclinic | Not specified in available data |
| Space Group | P2₁/c | Not specified in available data |
| a (Å) | 3.7239(1)[2] | Not specified in available data |
| b (Å) | 19.1958(3)[2] | Not specified in available data |
| c (Å) | 13.6454(2)[2] | Not specified in available data |
| α (°) | 90 | Not specified in available data |
| β (°) | 93.805(1)[2] | Not specified in available data |
| γ (°) | 90 | Not specified in available data |
| Volume (ų) | 973.27(3)[2] | Not specified in available data |
| Z | 4[2] | Not specified in available data |
| Temperature (K) | 100[2] | Not specified in available data |
| Radiation Type | Mo Kα[2] | Not specified in available data |
Experimental Protocols
The following section outlines a generalized, comprehensive protocol for the single-crystal X-ray diffraction analysis of small organic molecules like quinoline-2-carbonitrile.
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. The following methods are commonly employed for the crystallization of small organic compounds:
-
Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent is prepared. The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent leads to the gradual formation of single crystals.
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is readily soluble. This solution is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or lower, to induce crystallization.
Crystal Mounting and Data Collection
-
Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between 0.1 and 0.5 mm and free of visible defects, is selected under a microscope. The crystal is carefully mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.
-
Diffractometer Setup: The mounted crystal is placed on the goniometer of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The diffraction pattern is recorded on a detector, such as a CCD or CMOS detector.
Structure Solution and Refinement
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model provides a rough approximation of the crystal structure.
-
Structure Refinement: The atomic coordinates and thermal parameters of the initial model are refined against the experimental diffraction data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. This includes checking for residual electron density, analyzing the goodness-of-fit, and examining the bond lengths and angles for chemical reasonableness. The final structural information is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
Visualizing the Crystallographic Workflow
The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment, from sample preparation to final structure analysis.
References
Comparative Guide to the Analytical Validation of 4-Methylquinoline-2-carbonitrile
This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 4-Methylquinoline-2-carbonitrile. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of an appropriate analytical method for their specific needs.
Data Presentation: A Comparative Summary
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound. These values are derived from established methods for structurally similar quinoline derivatives and represent expected performance parameters upon method validation.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Specificity | High | Very High |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substance and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
This compound reference standard
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program:
-
0-2 min: 30% A
-
2-15 min: 30% to 80% A
-
15-17 min: 80% A
-
17-18 min: 80% to 30% A
-
18-20 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the initial mobile phase composition as the diluent.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity, making it suitable for the identification and quantification of this compound, especially at low concentrations or in complex matrices.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
A capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane (GC grade)
-
This compound reference standard
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Quantification: Use selected ion monitoring (SIM) of characteristic ions for this compound (e.g., the molecular ion).
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions (0.1-10 µg/mL): Prepare a series of dilutions from the stock solution using dichloromethane as the diluent.
-
Sample Preparation: Extract the sample with a suitable solvent (e.g., dichloromethane) and dilute to a concentration within the calibration range.
Validation Parameters: Similar to the HPLC method, the GC-MS method should be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
A Comparative Guide to Quinoline Synthesis: Classical vs. Modern Methods
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous pharmaceuticals. The choice of synthetic route is a critical decision, impacting efficiency, yield, and environmental footprint. This guide provides an objective comparison of classical and modern quinoline synthesis methods, supported by experimental data and detailed protocols.
At a Glance: Classical vs. Modern Quinoline Synthesis
Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, have been foundational in organic chemistry.[1][2][3] These methods are often characterized by harsh reaction conditions, including the use of strong acids and high temperatures, and can sometimes result in low to moderate yields.[1][4][5] In contrast, modern techniques, such as transition-metal-catalyzed cyclizations and microwave-assisted synthesis, offer milder reaction conditions, higher yields, and greater functional group tolerance.[6][7][8]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for a selection of classical and modern quinoline synthesis methods.
Table 1: Comparison of Classical Quinoline Synthesis Methods
| Method | Reactants | Catalyst/Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Skraup Synthesis | Aniline, glycerol, oxidizing agent | Conc. H₂SO₄ | >150 | 3-4 hours | Low to Moderate[1] |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Acid (e.g., HCl, H₂SO₄) | High | Variable | Variable[2] |
| Combes Synthesis | Aniline, β-diketone | Acid (e.g., H₂SO₄) | High | Variable | Good[3] |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, carbonyl with α-methylene | Acid or Base | Variable | Variable | Good to Excellent[1] |
Table 2: Comparison of Modern Quinoline Synthesis Methods
| Method | Reactants | Catalyst/Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Transition-Metal-Catalyzed | Varies (e.g., anilines, alkynes) | Pd, Cu, Ru, Rh, etc.[9] | Often Milder | Variable | Good to Excellent[6] |
| Microwave-Assisted | Varies | Often catalyst-free or with catalyst | 90-160[10][11] | 2.5-10 minutes[10][12] | High to Excellent[13] |
| Green Catalyst (Nanocatalyst) | Aromatic amine, active methylene compound, aromatic aldehyde | e.g., CdO@ZrO₂ | Reflux | 2 hours | 88-96[4] |
Experimental Protocols
Classical Method: Friedländer Synthesis
The Friedländer synthesis is a versatile method for preparing polysubstituted quinolines.[3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[1][14]
Materials:
-
2-Aminoaryl aldehyde or ketone (1 mmol)
-
Carbonyl compound with α-methylene group (1.2 mmol)
-
Acid (e.g., p-toluenesulfonic acid) or Base (e.g., KOH) catalyst
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the 2-aminoaryl aldehyde or ketone and the carbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the acid or base catalyst to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline derivative.[1]
Modern Method: Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a green and efficient alternative for quinoline synthesis, often leading to higher yields in significantly shorter reaction times.[7][10]
Materials:
-
Formyl-quinoline derivative (0.05 mmol)
-
Heterocyclic amine (0.05 mmol)
-
Cyclic 1,3-diketone (0.05 mmol)
-
DMF (1.0 mL)
Procedure:
-
In a microwave-safe vessel, combine the formyl-quinoline derivative, heterocyclic amine, and cyclic 1,3-diketone.[15]
-
Add DMF as the solvent.[15]
-
Seal the vessel and place it in a scientific microwave reactor.[15]
-
Irradiate the mixture at 125–135 °C for 8–20 minutes.[15]
-
After irradiation, cool the reaction mixture to room temperature.[15]
-
Pour the mixture into an ice-water bath and basify to pH 9-10.[15]
-
Filter the resulting precipitate and wash with cold water.[15]
-
Recrystallize the product from a suitable solvent to obtain the purified quinoline derivative.[15]
Mandatory Visualization
The following diagrams illustrate the fundamental workflows of classical and modern quinoline synthesis methods.
Caption: Workflow of the classical Skraup quinoline synthesis.
Caption: General workflow for modern microwave-assisted quinoline synthesis.
Conclusion
The choice between classical and modern quinoline synthesis methods depends on several factors, including the desired substitution pattern, substrate availability, and the scale of the reaction. While classical methods like the Friedländer synthesis remain valuable for their versatility, they are often hampered by harsh conditions.[1][3] Modern approaches, particularly microwave-assisted and transition-metal-catalyzed syntheses, offer significant advantages in terms of efficiency, milder conditions, and environmental impact, making them increasingly the methods of choice in contemporary drug discovery and development.[6][7][8] The adoption of green chemistry principles, such as the use of nanocatalysts and alternative energy sources, is further revolutionizing the synthesis of this important heterocyclic scaffold.[10][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 7. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Photostability of Cyanine-Styryl Dyes Derived from 4-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photostability of cyanine-styryl dyes derived from 4-methylquinoline and its closely related quinolinium analogues against other commonly used fluorescent dyes. The selection of a fluorescent probe with high photostability is critical for applications requiring long-term or high-intensity illumination, such as live-cell imaging, single-molecule tracking, and high-resolution microscopy. This document aims to provide objective data and detailed experimental protocols to facilitate the informed selection of the most suitable dye for your research needs.
Quantitative Photostability Comparison
The photostability of a fluorophore is a measure of its resistance to photochemical degradation upon exposure to light. Key metrics for quantifying photostability include the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease by half under continuous illumination, and the photobleaching quantum yield (Φp), which represents the probability of a dye molecule being destroyed per absorbed photon.
The following table summarizes the photostability of cyanine-styryl dyes derived from indole-quinolinium, which serve as a proxy for 4-methylquinoline derivatives due to their structural similarity, and compares them with other common fluorescent dyes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Dye Class | Specific Dye/Derivative | Excitation Max (nm) | Emission Max (nm) | Photobleaching Half-life (t½) | Notes |
| Cyanine-Styryl (Indole-Quinolinium) | CyIQ (lead structure) | ~490 | ~540 | - | Shows improved photostability compared to fluorescein, BODIPY, and Thiazole Orange.[1] |
| CyIQ with CN group | 459-522 | 532-587 | 1.7 - 4.2 hours | Electron-withdrawing groups enhance photostability.[1] | |
| CyIQ with OMe group | 459-522 | 532-587 | 0.5 - 1.0 hours | Electron-donating groups can reduce photostability.[1] | |
| Common Cyanine Dyes | Cy3 | ~550 | ~570 | ~316 minutes | Generally considered more photostable than CyIQ.[1] |
| Cy5 | ~649 | ~666 | Variable | Photostability can be enhanced with additives.[2] | |
| Other Common Dyes | Fluorescein | ~494 | ~518 | Low | Notoriously prone to rapid photobleaching.[3] |
| BODIPY | Varies | Varies | - | Generally more photostable than fluorescein. | |
| Alexa Fluor 488 | ~495 | ~519 | High | Known for superior brightness and photostability. |
Experimental Protocols
Accurate assessment of fluorophore photostability is essential for reproducible and quantitative fluorescence imaging. Below are detailed protocols for measuring the photobleaching half-life of fluorescent dyes.
Protocol 1: Measurement of Photobleaching Half-life in Solution
This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye in a solution using a fluorometer.
Materials:
-
Cyanine-styryl dye of interest and alternative dyes
-
Appropriate solvent (e.g., phosphate-buffered saline, PBS)
-
Fluorometer with a stable light source
-
Quartz cuvette
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer at a standardized concentration (e.g., 1 µM).
-
Initial Measurement: Measure the initial fluorescence intensity (I₀) of the sample at its emission maximum while exciting at its absorption maximum.
-
Continuous Illumination: Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Time-lapse Measurement: Record the fluorescence intensity at regular intervals over time until the intensity drops to less than 50% of the initial intensity.
-
Data Analysis: Plot the normalized fluorescence intensity (I/I₀) as a function of time. The time at which the fluorescence intensity reaches 50% of the initial value is the photobleaching half-life (t½).
Protocol 2: Measurement of Photobleaching Half-life using Microscopy
This protocol describes a method to assess the photostability of fluorescent dyes in a cellular context or when immobilized on a surface.
Materials:
-
Fluorescently labeled cells or surface
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare the fluorescently labeled sample on a microscope slide.
-
Image Acquisition Setup:
-
Select a region of interest (ROI) for imaging.
-
Set the microscope parameters (e.g., laser power, exposure time) and keep them constant throughout the experiment.
-
-
Initial Image: Acquire an initial image (t=0) of the ROI.
-
Continuous Illumination and Imaging: Continuously illuminate the ROI and acquire a time-lapse series of images at regular intervals.
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity to the initial intensity at t=0.
-
Plot the normalized intensity as a function of time to determine the photobleaching half-life.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for assessing the photostability of fluorescent dyes.
Caption: Workflow for assessing the photostability of fluorescent dyes.
References
- 1. Synthesis and evaluation of cyanine–styryl dyes with enhanced photostability for fluorescent DNA staining - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of the inhibitory effects of various quinoline derivatives on key enzyme targets, supported by quantitative data and detailed experimental protocols.
Quinoline-containing compounds have emerged as a significant class of molecules in drug discovery, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their therapeutic effects are often attributed to the inhibition of specific enzymes involved in critical cellular processes.[1][2] This guide summarizes the inhibitory profiles of several quinoline derivatives against important enzyme classes, offering a valuable resource for the evaluation and development of next-generation therapeutics.
Comparative Inhibitory Potency of Quinoline Derivatives
The inhibitory activity of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which represent the concentration of the compound required to inhibit the enzyme's activity by 50%. A lower value indicates greater potency. The following table summarizes the inhibitory activities of selected quinoline derivatives against various enzymes.
| Quinoline Derivative | Target Enzyme | IC50 / Ki (µM) | Reference Compound |
| Compound 4d | h-NTPDase1 | 0.28 ± 0.03 | - |
| Compound 4d | h-NTPDase2 | 0.92 ± 0.17 | - |
| Compound 4g | h-NTPDase3 | 0.32 ± 0.05 | - |
| Compound 4b | h-NTPDase8 | 0.44 ± 0.08 | - |
| Compound 4k | h-ENPP1 | 0.11 ± 0.02 | - |
| Compound 4a | e5'NT | 0.092 ± 0.02 | - |
| Compound 12c | COX-2 | 0.1 | Celecoxib |
| Compound 14a | COX-2 | 0.11 | Celecoxib |
| Compound 14b | COX-2 | 0.11 | Celecoxib |
| Compound 12j | Tyrosinase | 10.49 ± 1.02 | - |
| Substituted Quinolines | Acetylcholinesterase (AChE) | 0.0055 - 0.155 | - |
| Substituted Quinolines | hCA I | 0.046 - 0.957 | - |
| Substituted Quinolines | hCA II | 0.055 - 0.977 | - |
Key Enzyme Targets and Signaling Pathways
Quinoline derivatives have been shown to target a diverse range of enzymes, including kinases, cyclooxygenases (COX), lipoxygenases (LOX), DNA methyltransferases (DNMTs), and acetylcholinesterase (AChE).[3][4][5][6] Inhibition of these enzymes can disrupt critical signaling pathways implicated in various diseases, particularly cancer and inflammatory disorders.
For instance, the inhibition of protein kinases by quinoline derivatives can interfere with cancer cell proliferation, angiogenesis, and survival signaling pathways.[2][3] Similarly, the anti-inflammatory effects of certain quinoline derivatives are achieved through the inhibition of COX and LOX enzymes, which are key players in the inflammatory cascade.[6][7]
Caption: Inhibition of a generic kinase signaling pathway by a quinoline derivative.
Experimental Protocols
The evaluation of the inhibitory effects of quinoline derivatives on enzymes relies on robust and well-defined experimental protocols. Below are methodologies for key enzyme inhibition assays cited in the literature.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by COX enzymes.[1]
-
Materials:
-
Procedure:
-
Pre-incubate the enzyme (COX-1 or COX-2) with the quinoline derivative or vehicle control in the assay buffer containing cofactors for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.[1]
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.[1]
-
Terminate the reaction (e.g., by adding a solution of HCl).
-
Quantify the product (e.g., PGE₂) using a suitable method, such as an enzyme immunoassay (EIA).
-
-
Data Analysis:
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
α-Amylase Inhibition Assay
This assay is used to evaluate the potential of compounds to inhibit α-amylase, a key enzyme in carbohydrate digestion.[8]
-
Materials:
-
α-Amylase solution
-
Starch solution (substrate)
-
Quinoline derivative (test inhibitor)
-
Acarbose (positive control)
-
Dinitrosalicylic acid (DNSA) reagent
-
Buffer (e.g., phosphate buffer)
-
-
Procedure:
-
Pre-incubate the α-amylase solution with the quinoline derivative or acarbose at various concentrations for a specific time at a controlled temperature.
-
Add the starch solution to initiate the enzymatic reaction and incubate.
-
Stop the reaction by adding DNSA reagent.
-
Heat the mixture in a boiling water bath to allow for color development.
-
After cooling, measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of reducing sugars produced.
-
Calculate the percentage of α-amylase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
Quinoline derivatives represent a highly promising class of enzyme inhibitors with demonstrated efficacy against a multitude of therapeutically relevant targets. The data and protocols presented in this guide offer a foundation for researchers to compare the potency of different derivatives and to design further investigations into their mechanisms of action. The versatility of the quinoline scaffold, combined with the power of modern drug design techniques, ensures that this remarkable heterocyclic system will continue to be a focal point in the development of novel enzyme inhibitors for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
A Comparative Computational Analysis of 4-Methylquinoline-2-carbonitrile and 4-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational and spectroscopic comparison of 4-Methylquinoline-2-carbonitrile and its structural analog, 4-Methylquinoline. The inclusion of a nitrile group at the 2-position of the quinoline ring significantly alters the electronic and chemical properties of the molecule, potentially influencing its biological activity and application in drug design. This document aims to objectively present available data to inform further research and development.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and predicted properties of this compound and the experimentally determined properties of 4-Methylquinoline are presented below for direct comparison.
| Property | This compound | 4-Methylquinoline (Lepidine) |
| Molecular Formula | C₁₁H₈N₂ | C₁₀H₉N |
| Molecular Weight | 168.19 g/mol | 143.19 g/mol [1] |
| CAS Number | 10590-69-9[2][3][4] | 491-35-0[1] |
| Predicted XlogP | 2.6[5] | 2.6[6] |
| Predicted CCS ([M+H]⁺) | 135.9 Ų[5] | Not available |
| Melting Point | Not available | 9-10 °C[7] |
| Boiling Point | Not available | 261-263 °C[7] |
| Density | Not available | 1.083 g/mL at 25 °C[7] |
Computational Analysis: A Theoretical Perspective
While extensive experimental computational studies on this compound are limited in the public domain, we can infer its properties based on computational analyses of similar quinoline derivatives. Density Functional Theory (DFT) is a powerful tool for predicting molecular properties such as orbital energies, electrostatic potential, and vibrational frequencies.
For quinoline derivatives, DFT calculations can elucidate the effects of substituents on the electronic structure and reactivity. The introduction of the electron-withdrawing nitrile group (-CN) at the 2-position in this compound is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack compared to 4-Methylquinoline. This can have significant implications for its interaction with biological targets.
Spectroscopic Data Comparison
Spectroscopic analysis provides experimental validation of molecular structure and electronic properties. Below is a comparison of available spectroscopic data for both compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
4-Methylquinoline: Detailed ¹H and ¹³C NMR spectra are available. The ¹H NMR spectrum shows characteristic signals for the methyl protons and the protons on the quinoline ring.[5][9] The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[10]
Infrared (IR) Spectroscopy
-
This compound: The IR spectrum is expected to show a characteristic strong absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other bands would correspond to C-H stretching of the methyl group and aromatic rings, and C=C and C=N stretching vibrations of the quinoline core.
-
4-Methylquinoline: The IR spectrum of 4-Methylquinoline has been well-documented and shows characteristic peaks for aromatic C-H stretching, methyl C-H stretching, and the skeletal vibrations of the quinoline ring.[6][11][12][13]
Mass Spectrometry (MS)
-
This compound: The mass spectrum of "4-Cyano-2-methylquinoline" is available and would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the cyanide radical and other characteristic cleavages of the quinoline ring.
-
4-Methylquinoline: The mass spectrum of 4-Methylquinoline shows a prominent molecular ion peak at m/z 143.[6] Fragmentation typically involves the loss of a hydrogen atom and cleavage of the heterocyclic ring.
Potential Biological Activity and Signaling Pathways
Quinoline derivatives are known for their broad range of biological activities, including anticancer properties. The introduction of a carbonitrile group can enhance the therapeutic potential of the quinoline scaffold. Several quinoline-2-carbonitrile derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling.
Based on the known mechanisms of similar compounds, this compound could potentially act as an inhibitor of key signaling pathways implicated in cancer progression, such as the EGFR, Src, and MEK/ERK pathways.
Caption: Potential anticancer signaling pathways targeted by this compound.
Experimental Protocols
Standard experimental protocols for the characterization of organic compounds like this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general workflow for acquiring NMR spectra is as follows:
Caption: General workflow for NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The following diagram illustrates a typical FT-IR experimental procedure:
Caption: General workflow for FT-IR spectroscopy.
Mass Spectrometry (MS)
A generalized workflow for mass spectrometry analysis is depicted below:
Caption: General workflow for Mass Spectrometry.
Conclusion
The addition of a nitrile group to the 4-methylquinoline scaffold in this compound is predicted to significantly influence its electronic properties and, consequently, its reactivity and biological activity. While comprehensive experimental data for this compound remains to be fully elucidated in publicly available literature, this guide provides a comparative framework based on available data and theoretical predictions. The presented information, including comparative data tables, potential mechanisms of action, and standardized experimental workflows, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and materials science who are interested in the further investigation and application of this and related quinoline derivatives.
References
- 1. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10590-69-9|this compound|BLD Pharm [bldpharm.com]
- 4. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline, 4-methyl- [webbook.nist.gov]
- 10. 4-Methyl-2-(1-piperidinyl)-quinoline(5465-86-1) 1H NMR [m.chemicalbook.com]
- 11. Morpholine, 4-methyl- [webbook.nist.gov]
- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Catalysts in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinolines, a foundational scaffold in medicinal chemistry and materials science, is a field of continuous innovation, largely driven by the development of novel and more efficient catalytic systems. The choice of catalyst is paramount, profoundly influencing reaction yields, times, and overall efficiency. This guide provides an objective comparison of various catalysts employed in quinoline synthesis, supported by experimental data, detailed methodologies for key reactions, and visualizations of experimental workflows and reaction pathways to inform catalyst selection for your research.
Catalyst Efficacy: A Comparative Analysis
The efficacy of a catalyst in quinoline synthesis is a multifactorial consideration, with the ideal choice depending on the specific synthetic route and desired molecular complexity. Catalysts for quinoline synthesis can be broadly categorized into transition-metal catalysts, metal-free catalysts, and nanocatalysts, each presenting distinct advantages and limitations.
Transition-Metal Catalysts: This class, encompassing complexes of palladium, ruthenium, cobalt, copper, gold, and iron, is widely favored for its high activity and selectivity in various quinoline synthesis methodologies.[1] For instance, palladium catalysts have been instrumental in the oxidative cyclization of aryl allyl alcohols and anilines.[2] Ruthenium and rhodium catalysts are often employed in oxidative annulation strategies, demonstrating excellent yields through C-H bond activation.[3][4] Cobalt catalysts have proven effective in the cyclization of 2-aminoaryl alcohols with ketones, while copper-catalyzed annulation reactions also show high efficacy in producing functionalized quinolines.[3] Gold catalysis has emerged as a powerful tool for various inter- and intramolecular annulation reactions leading to quinolines.[5][6] More recently, single-atom iron catalysts have shown superior performance in acceptorless dehydrogenative coupling for quinoline synthesis.[7]
Metal-Free Catalysts: Driven by the principles of green chemistry, metal-free catalysts have garnered significant attention. This category includes Brønsted and Lewis acids, iodine, and ionic liquids. Superacids like trifluoromethanesulfonic acid (TFA) have been used as both the reaction medium and catalyst for the synthesis of polysubstituted quinolines.[3] Ionic liquids can function as both catalyst and solvent, offering a greener alternative in reactions like the Friedländer synthesis.[8] Molecular iodine has also been utilized as an effective catalyst in Povarov-type reactions to yield quinoline derivatives.[8]
Nanocatalysts: Nanocatalysts represent a burgeoning area in quinoline synthesis, offering benefits such as high surface area, enhanced reactivity, and ease of recovery and reusability.[9][10] These catalysts can be magnetic, simplifying their separation from the reaction mixture.[1] Various metal-based nanocatalysts, including those of iron, copper, zinc, and gold, have been successfully employed in one-pot syntheses of quinoline derivatives with high to excellent yields and short reaction times.[9]
The following table summarizes the performance of a selection of catalysts in various quinoline synthesis reactions based on reported experimental data.
| Catalyst System | Synthesis Method | Substrates | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Transition-Metal Catalysts | ||||||
| In(OTf)₃ (5 mol%) | Friedländer Annulation | 2-Aminobenzophenone, Ethyl acetoacetate | 80 | 1 | 92 | [11][12] |
| Gold (MeDalphosAuCl/AgOTf) | C3-H Functionalization | Quinoline N-oxide, Indole | 120 | 18 | 99 | [13] |
| Single-atom Iron | Acceptorless Dehydrogenative Coupling | Amino alcohols, Ketones/alcohols | N/A | N/A | High | [7] |
| Cobalt Oxide (heterogeneous) | Aerobic Dehydrogenation | 1,2,3,4-Tetrahydroquinolines | Mild | N/A | Good | [7] |
| Indium(III) Chloride (5 mol%) | One-pot Synthesis | Substituted anilines, β-ketoesters | 60 | 10 | Excellent | |
| Metal-Free Catalysts | ||||||
| Ionic Liquid ([Msim][OOCCCl₃]) | Friedländer Synthesis | 2-Aminoarylketones, Carbonyl compounds | N/A | N/A | up to 100 | [8] |
| Iodine (I₂) | Povarov-type Reaction | Aniline, Aldehyde, Alkyne | N/A | N/A | Good | [8] |
| Nanocatalysts | ||||||
| Fe₃O₄-supported ionic liquid (0.02 g) | Friedländer Annulation | 2-Aminoaryl ketone, α-Methylene carbonyl compound | 60-100 | 2 | High | [1] |
| Fe₃O₄@urea/HITh-SO₃H MNPs (0.02 g) | Four-component Condensation | Aromatic aldehydes, Ammonium acetate, Dimedone, Alkyl acetoacetates | 60 | 0.33 | 85-98 | [9] |
| Co(0) and Cu(0) doped aerogels | Friedländer Reaction | 2-Amino-5-chlorobenzaldehyde, Ethyl acetoacetate | 50 | 2 | 90-97 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for key quinoline synthesis reactions.
Protocol 1: Friedländer Annulation using an Indium Catalyst
This procedure is based on established methods for the indium(III) trifluoromethanesulfonate-catalyzed Friedländer synthesis.[11][12]
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%)
Procedure:
-
To a clean, dry round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).
-
Add In(OTf)₃ (5 mol%) to the mixture.
-
Heat the reaction mixture at 80 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1 hour), cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Skraup Synthesis of Quinoline
This procedure is a classic method for synthesizing the parent quinoline ring and is adapted from established protocols.[15][16]
Materials:
-
Aniline (1.0 mol)
-
Glycerol (2.4 mol)
-
Nitrobenzene (0.5 mol)
-
Concentrated Sulfuric Acid (2.0 mol)
-
Ferrous sulfate (catalytic amount)
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.
-
Heat the mixture to 140-150 °C.
-
Slowly add nitrobenzene through the dropping funnel over 1-1.5 hours, maintaining the reaction temperature.
-
After the addition is complete, continue heating the mixture at 140-150 °C for an additional 3-4 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Make the solution alkaline by the slow addition of concentrated sodium hydroxide solution, with cooling.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the organic layer from the distillate and dry it over anhydrous sodium sulfate.
-
Purify the crude quinoline by vacuum distillation.
Protocol 3: Nanocatalyst-Mediated Synthesis of Polysubstituted Quinolines
This general procedure illustrates the use of a reusable magnetic nanocatalyst in the Friedländer synthesis.[1]
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Magnetic Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)
-
Ethanol (5 mL) (if not solvent-free)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (0.02 g).
-
If the reaction is not solvent-free, add ethanol (5 mL) as the solvent.
-
Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, if the catalyst is magnetic, it can be separated using an external magnet.
-
The catalyst can be washed, dried, and reused for subsequent reactions.
-
The reaction mixture is then worked up as appropriate, typically by evaporation of the solvent and purification of the residue by column chromatography.
Visualizing the Process: Workflows and Mechanisms
Understanding the experimental workflow and the underlying reaction mechanisms is critical for optimizing reaction conditions and troubleshooting. The following diagrams, generated using Graphviz, illustrate a general experimental workflow for catalyzed quinoline synthesis and a plausible catalytic cycle for a gold-catalyzed annulation.
Caption: A generalized experimental workflow for catalyzed quinoline synthesis.
Caption: A simplified mechanism for gold-catalyzed quinoline synthesis.[6]
Conclusion
The synthesis of quinolines continues to be an area of active research, with a diverse and expanding toolkit of catalytic methods available to the synthetic chemist. While traditional methods remain valuable, modern catalytic approaches, particularly those employing transition metals and nanocatalysts, offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. The choice of catalyst should be guided by the specific requirements of the target molecule, including the desired substitution pattern and the presence of sensitive functional groups. This guide provides a foundation for making informed decisions in the design and execution of quinoline syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-Methylquinoline-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methylquinoline-2-carbonitrile. Given the potential hazards associated with quinoline derivatives, this compound should be treated as hazardous waste, and all disposal procedures must comply with local, state, and federal regulations.
Immediate Safety Protocols & Waste Classification
Before handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. If an SDS is not available, the precautionary principle dictates treating the substance as hazardous. Based on data for related compounds, this compound should be presumed to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE) is mandatory. A standard ensemble includes:
| Protection Type | Specific Equipment | Standard Reference |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or chemical fume hood | --- |
All waste containing this compound, including contaminated lab supplies (e.g., gloves, absorbent paper), must be classified as hazardous waste.[3] It is crucial to prevent its release into the environment by avoiding disposal in regular trash or down the drain.[3][4]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste."[5]
-
The label should include the chemical name: "this compound" and any other components in the waste stream.[3]
-
Segregate this waste from other incompatible materials to prevent dangerous reactions. For instance, store it separately from acids and bases.[3][6]
-
-
Waste Collection and Containment:
-
Solid Waste: Place solid this compound and any contaminated disposable items (e.g., weighing boats, contaminated gloves) into a designated, compatible, and clearly labeled hazardous waste container.[3][7] The container must have a secure, tight-fitting lid.[3][6]
-
Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. The container must be leak-proof with a screw-on cap.[6][7] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[6]
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.[7]
-
-
Storage:
-
Store hazardous waste in a designated satellite accumulation area (SAA) within or near the laboratory.[6]
-
Ensure all containers are kept closed except when adding waste.[6]
-
Secondary containment is essential to capture any potential leaks or spills. The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[7]
-
-
Disposal:
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[7][8][9]
-
Follow your institution's specific procedures for requesting a waste pickup. Be prepared to provide information on the container's contents and quantity.[3][7]
-
Waste must be collected within 90 days of the start of accumulation in a container.[7]
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing and air drying, the container may be disposed of in the regular trash, though it is best practice to reuse it for compatible waste if possible.[5]
-
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
This procedural guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize your institution's specific guidelines and consult with your Environmental Health & Safety department for clarification. By adhering to these protocols, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.
References
- 1. cpachem.com [cpachem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. pfw.edu [pfw.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Operational Guide for Handling 4-Methylquinoline-2-carbonitrile
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 4-Methylquinoline-2-carbonitrile. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, as the substance may be harmful.[1] |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[2] | To protect against splashes and eye irritation.[1][3] |
| Skin and Body | Laboratory coat or coveralls. Flame retardant and antistatic protective clothing is recommended. | To prevent skin exposure and protect from potential flammability. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., Type ABEK) should be used. | To avoid inhalation of vapors or dust which may be harmful.[1] |
Step-by-Step Handling Protocol
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
-
Preparation:
-
Put on all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid direct contact with skin and eyes.
-
Use non-sparking tools and take measures to prevent static discharge, as related compounds can be flammable.
-
Keep the container tightly closed when not in use.
-
-
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents/container to an approved waste disposal plant.[4] Do not allow it to enter drains or waterways. |
| Contaminated Labware | Decontaminate glassware with an appropriate solvent. Collect the rinse as hazardous waste. Dispose of disposable labware as solid hazardous waste. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as solid hazardous waste. |
Waste Disposal Logical Flow
Caption: Logical flow for the disposal of waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
